Rhoeadine
描述
This compound has been reported in Papaver rhoeas, Papaveraceae, and other organisms with data available.
structure
Structure
3D Structure
属性
IUPAC Name |
(1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIHOLQAKITPP-SBHAEUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181652 | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-25-4 | |
| Record name | (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rheadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHOEADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q9C65WH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rhoeadine natural origin and biosynthesis
An In-depth Technical Guide on the Natural Origin and Biosynthesis of Rhoeadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a prominent benzylisoquinoline alkaloid (BIA) primarily recognized for its presence in the common poppy (Papaver rhoeas)[1][2]. As a member of the Papaveraceae family, this plant and its constituent alkaloids have long been a subject of phytochemical and pharmacological interest. This compound and related compounds, sometimes referred to as papaverrubine alkaloids, are distinguished by their unique chemical structure and potential therapeutic applications, including sedative properties and possible use in treating morphine dependence[2][3][4]. This technical guide provides a comprehensive overview of the natural origin, distribution, and the current understanding of the biosynthetic pathway of this compound. It also includes detailed experimental protocols for its extraction, isolation, and analysis, aimed at supporting further research and development in this field.
Natural Origin and Distribution
This compound is found exclusively in members of the Papaveraceae family, also known as the poppy family. The most abundant source of this compound is Papaver rhoeas, commonly known as the corn poppy, field poppy, or Flanders poppy. This annual herbaceous plant is native to North Africa and temperate regions of Eurasia and has been introduced globally.
Beyond P. rhoeas, this compound and its derivatives have been identified in other species within the Papaver genus. Phytochemical studies have revealed the presence of various alkaloid chemotypes in different populations of P. rhoeas, with some samples containing only this compound-type alkaloids, while others also produce protopine (B1679745), proaporphine, and benzylisoquinoline types. The alkaloid profile can vary based on the geographical location and developmental stage of the plant. For instance, studies on P. rhoeas collected from Turkey and Cyprus have shown that the total tertiary alkaloid yield in the dried aerial parts ranges from 0.07% to 0.19%.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, it is established that this compound belongs to the vast group of benzylisoquinoline alkaloids (BIAs), which all originate from the amino acid L-tyrosine. The general BIA pathway serves as the foundation for producing a wide array of specialized alkaloids, including morphine, codeine, and sanguinarine.
General Benzylisoquinoline Alkaloid (BIA) Pathway
The biosynthesis begins with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS), a pivotal enzyme that forms (S)-norcoclaurine, the central precursor for all BIAs. A series of subsequent enzymatic reactions, including O-methylations, N-methylations, and hydroxylations, convert (S)-norcoclaurine into (S)-reticuline, a critical branch-point intermediate in BIA metabolism.
Proposed Pathway from (S)-Reticuline to this compound
From (S)-reticuline, the pathway diverges to produce various classes of alkaloids. While the specific enzymatic steps leading to this compound are still under investigation, radiolabeling studies and metabolite profiling have provided significant insights. It is widely accepted that protopine serves as the direct precursor to this compound-type alkaloids.
The proposed biosynthetic sequence is as follows:
-
(S)-Reticuline to Protopine: (S)-Reticuline is converted to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE). (S)-scoulerine then undergoes further transformations, including methylation and oxidation, to yield protopine.
-
Protopine to this compound: The conversion of protopine to this compound is the least understood part of the pathway. It is hypothesized to involve a series of oxidative reactions, potentially catalyzed by cytochrome P450 monooxygentransferases (P450s) and 2-oxoglutarate/Fe(II)-dependent dioxygenases (ODDs). These enzymes are known to be involved in the metabolism of protopine alkaloids, performing functions such as O,O-demethylenation, which is a necessary step in forming the this compound backbone.
Although specific enzymes for the protopine-to-rhoeadine conversion have not been definitively identified, research combining transcriptomics, metabolomics, and gene expression analysis in P. rhoeas is actively seeking to uncover these novel catalysts.
Quantitative Data
The concentration and composition of alkaloids in Papaver rhoeas can vary significantly. The tables below summarize quantitative data from phytochemical analyses.
Table 1: Yield of Tertiary Alkaloid Extracts from Papaver rhoeas Data sourced from a study on samples collected in Turkey and Cyprus.
| Sample Origin | Plant Material | Yield of Tertiary Alkaloid Extract (%) |
| Turkey | Dried Aerial Parts | 0.07 - 0.19 |
| Cyprus | Dried Aerial Parts | 0.09 - 0.18 |
Table 2: Major Alkaloid Classes and Compounds Identified in Papaver rhoeas A comprehensive analysis identified 55 distinct alkaloids in the aerial parts of P. rhoeas.
| Alkaloid Class | Representative Compounds Identified |
| This compound-type | This compound, Isothis compound, Rhoeagenine, Glaudine, Glaucamine |
| Protopine-type | Protopine, Coulteropine |
| Protoberberine-type | Stylopine |
| Benzylisoquinoline-type | Papaverine |
| Aporphine-type | Roemerine |
| Proaporphine-type | Mecambrine |
| Promorphinan-type | Salutaridine |
Experimental Protocols
Extraction and Isolation of this compound Alkaloids
This protocol is a composite of established methods for the extraction and isolation of tertiary alkaloids from the dried aerial parts of Papaver rhoeas.
Methodology:
-
Plant Material Preparation: Collect aerial parts of P. rhoeas during the flowering stage. Air-dry the material in the shade for two weeks and then grind it into a fine powder using a mechanical grinder.
-
Defatting (Optional but Recommended): Macerate the dried powder in hexane (B92381) for 24 hours to remove lipids and pigments. Filter the mixture and allow the plant material to air dry.
-
Methanol (B129727) Extraction: Pack the dried (and defatted) powder into a percolation column or use a Soxhlet apparatus. Extract the material with methanol at room temperature until exhaustion. Combine the methanol extracts.
-
Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acid-Base Partitioning:
-
Suspend the residue in 5% hydrochloric acid (HCl).
-
Wash the acidic solution first with a nonpolar solvent like petroleum ether, then with diethyl ether to remove neutral and weakly acidic compounds. Discard the organic layers.
-
Make the aqueous layer alkaline (pH 7-8) by the gradual addition of ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Perform a liquid-liquid extraction of the alkaline solution with chloroform (B151607) (CHCl₃) multiple times.
-
Combine the chloroform extracts, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield the crude tertiary alkaloid extract.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel (70-230 mesh).
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0, 95:5, 90:10, 80:20 v/v).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase such as cyclohexane:chloroform:diethylamine (7:2:1).
-
Combine fractions containing compounds with similar Rf values.
-
Perform final purification of the isolated alkaloids using preparative thin-layer chromatography (pTLC) to obtain pure this compound.
-
Analysis by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS)
This protocol outlines a powerful analytical method for the identification and metabolite profiling of alkaloids in P. rhoeas extracts.
Methodology:
-
Sample Preparation:
-
Weigh approximately 100 mg of lyophilized and powdered plant material.
-
Add 5 mL of ethanol (B145695) and sonicate for 30 minutes.
-
Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.
-
-
LC-MS Conditions:
-
Chromatography System: A high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 5% B, increase to 95% B over 20-30 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Scan Range: m/z 50-1200.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS acquisition. For MS/MS, select the most intense precursor ions from the full scan for collision-induced dissociation (CID).
-
Collision Energy: Use a collision energy ramp to generate fragment ions.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and exact mass ([M+H]⁺) with an authentic standard.
-
Confirm the identification by matching the fragmentation pattern (MS/MS spectrum) with that of the standard or with literature data.
-
Tentatively identify other alkaloids by searching their exact masses against alkaloid databases and interpreting their fragmentation patterns.
-
Conclusion
This compound remains a molecule of significant interest due to its unique presence in the Papaver genus and its potential pharmacological activities. While its natural origins in P. rhoeas are well-established, the complete biosynthetic pathway, particularly the final steps converting protopine to the this compound scaffold, is still an active area of research. Advances in transcriptomics and metabolomics are poised to identify the novel enzymes responsible for this transformation. The protocols detailed in this guide provide a robust framework for the extraction, purification, and analysis of this compound, facilitating further studies aimed at elucidating its biosynthesis, pharmacological properties, and potential for metabolic engineering to enhance its production.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Rhoeadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhoeadine, a prominent isoquinoline (B145761) alkaloid isolated from the petals of the corn poppy (Papaver rhoeas L.), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating critical data for researchers and professionals in drug development. This document details its structural elucidation through spectroscopic and crystallographic methods, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes its biosynthetic pathway.
Chemical Structure and Properties
This compound is a complex heterocyclic compound with the chemical formula C₂₁H₂₁NO₆.[1] Its systematic IUPAC name is (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[2][3]dioxolo[4,5-h][2][3]dioxolo[4][5][6]benzopyrano[3,4-a][3]benzazepine.[7] The molecule features a heptacyclic ring system, incorporating two methylenedioxy groups, a methoxy (B1213986) group, and an N-methyl group.[6]
The presence of multiple chiral centers gives rise to a complex stereochemistry, which is crucial for its biological activity. This compound belongs to a class of alkaloids that can exist with either a cis- or trans-fused B/D ring juncture. This compound itself possesses a cis-fused B/D ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁NO₆ | [1] |
| Molar Mass | 383.40 g/mol | [1] |
| Melting Point | 222 °C | [6] |
| Optical Rotation [α]D | +235° (c = 1.01 in chloroform) | [6] |
| Appearance | Crystalline solid | [6] |
Stereochemistry
The absolute configuration of this compound has been determined through extensive spectroscopic and chemical correlation studies. The key stereocenters are at positions 5b, 13b, and 15. The designated stereochemistry is (5bR, 13bR, 15S), which defines the specific three-dimensional arrangement of the atoms in the naturally occurring enantiomer.
The relative stereochemistry, particularly the cis-fusion of the B and D rings, is a defining feature of this compound and can be distinguished from its trans-fused isomers using nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
The structural elucidation of this compound heavily relies on spectroscopic techniques, primarily NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 - 2.5 | ~42 - 44 |
| O-CH₃ | ~3.4 - 3.6 | ~55 - 57 |
| O-CH₂-O (1) | ~5.9 - 6.1 (two doublets) | ~101 - 102 |
| O-CH₂-O (2) | ~5.9 - 6.1 (two doublets) | ~101 - 102 |
| Aromatic Protons | ~6.5 - 7.0 | ~105 - 150 |
| Aliphatic Protons | ~2.5 - 4.5 | ~25 - 70 |
| Acetal Proton (H-15) | ~5.0 - 5.5 | ~90 - 95 |
Note: These are approximate values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry
Mass spectrometry of this compound typically shows a molecular ion peak [M]⁺ at m/z 383, corresponding to its molecular weight. Fragmentation patterns can provide valuable information about the different structural motifs within the molecule.
Crystallographic Data
X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of molecules like this compound. Although a specific Crystallographic Information File (CIF) for this compound is not publicly available in open-access databases, crystallographic studies of related alkaloids have been crucial in establishing the stereochemical conventions for this class of compounds. Such studies provide precise measurements of bond lengths and angles, confirming the connectivity and spatial arrangement of atoms.
Table 3: Expected Key Bond Lengths and Angles for this compound (from related structures)
| Bond | Expected Length (Å) | Angle | Expected Value (°) |
| C-N | 1.45 - 1.48 | C-N-C | 110 - 115 |
| C-O (ether) | 1.42 - 1.45 | C-O-C | 115 - 120 |
| C-O (acetal) | 1.40 - 1.43 | O-C-O | 108 - 112 |
| C=C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 122 |
Experimental Protocols
Isolation of this compound from Papaver rhoeas
-
Extraction: Dried and powdered petals of Papaver rhoeas are macerated with methanol (B129727) at room temperature for 48 hours. The extract is then filtered and concentrated under reduced pressure.
-
Acid-Base Partitioning: The crude extract is dissolved in 5% hydrochloric acid and washed with a non-polar solvent like diethyl ether to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and extracted with chloroform (B151607).
-
Chromatographic Purification: The chloroform extract is concentrated and subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., chloroform-methanol) to yield pure crystalline this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal (0.00 ppm).
X-ray Crystallographic Analysis
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Total Synthesis
The total synthesis of (±)-Rhoeadine was first reported by Irie and coworkers in 1970. The synthesis is a multi-step process that involves the construction of the complex tetracyclic core of the molecule followed by the elaboration of the final ring system. A simplified representation of the synthetic strategy is depicted below. The full details of the synthesis can be found in the original publication (J. Chem. Soc. D, 1970, 1713).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. worldagroforestry.org [worldagroforestry.org]
- 6. Total synthesis of the alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Rhoeadine: A Technical Guide to Its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhoeadine is a prominent isoquinoline (B145761) alkaloid primarily isolated from the petals of the corn poppy (Papaver rhoeas). As a member of the Papaveraceae family, this natural compound has garnered interest within the scientific community for its potential pharmacological applications. A thorough understanding of its physicochemical properties and stability profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its stability under various conditions, and detailed experimental protocols for its analysis.
Physicochemical Properties
A precise understanding of the physicochemical properties of a drug candidate is fundamental to formulation development, pharmacokinetic profiling, and toxicological assessment. The key physicochemical parameters of this compound are summarized below.
Chemical Structure and Identity
-
Chemical Name: (5bR,13bR,15S)-15-Methoxy-6-methyl-5b,6,7,8,13b,15-hexahydro-[1][2]dioxolo[4,5-h][1][2]dioxolo[3]benzopyrano[3,4-a]benzazepine
-
CAS Number: 2718-25-4
-
Molecular Formula: C₂₁H₂₁NO₆
-
Molecular Weight: 383.40 g/mol
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that some of these values are estimated or predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Melting Point | 222 °C | |
| Boiling Point (estimated) | 510.32 °C | |
| Density (estimated) | 1.45 g/cm³ | |
| pKa (predicted) | 6.40 ± 0.40 | |
| Water Solubility (25 °C) | 832.6 mg/L | |
| LogP (estimated) | 2.4 | |
| Appearance | Powder |
Solubility Profile
This compound exhibits good solubility in a range of organic solvents. This information is crucial for extraction, purification, and formulation processes.
| Solvent | Solubility | Source |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. While specific quantitative stability data for this compound under forced degradation conditions is limited in publicly available literature, this section outlines its likely stability profile based on its chemical structure as an isoquinoline alkaloid and available information.
Isoquinoline alkaloids, as a class of compounds, are generally susceptible to degradation through oxidation, hydrolysis, and photodegradation. Their stability is often pH-dependent.
pH Stability
As a weak base with a predicted pKa of 6.40, the solubility and stability of this compound are expected to be influenced by pH. While a related alkaloid, Rhoeagenine, is reported to be stable in acidic conditions, this compound's stability across a wide pH range requires further investigation. It is plausible that at extreme pH values, hydrolytic degradation of the acetal (B89532) functional groups could occur.
Thermal Stability
The melting point of this compound is 222 °C, suggesting a degree of thermal stability in the solid state. However, prolonged exposure to high temperatures, especially in solution, may lead to degradation. The exact degradation products and kinetics under thermal stress have not been extensively reported.
Photostability
Many alkaloids are known to be sensitive to light. Photodegradation can lead to complex chemical transformations, including oxidation and rearrangement reactions. Some alkaloids are known to undergo photochemical N-demethylation. To ensure the integrity of this compound, it should be protected from light during storage and handling.
Oxidative Stability
Early studies have indicated that this compound can undergo "oxydative hydrolysis" when treated with nitric acid, suggesting susceptibility to oxidation. The presence of tertiary amine and acetal functionalities in its structure makes it a potential target for oxidative degradation.
Stability in Solution
The stability of this compound in various solvents and buffer systems for pre-formulation and analytical studies needs to be established. The choice of solvent and pH will be critical in maintaining its integrity.
The following table summarizes the expected stability of this compound.
| Condition | Expected Stability | Potential Degradation Pathways |
| Acidic pH | Likely unstable over time | Hydrolysis of acetal groups |
| Neutral pH | Expected to be relatively stable | - |
| Alkaline pH | Likely unstable over time | Base-catalyzed hydrolysis, oxidation |
| Elevated Temperature | Degradation likely, especially in solution | Thermal decomposition |
| Light Exposure | Susceptible to degradation | Photochemical oxidation, N-demethylation, rearrangement |
| Oxidizing Agents | Susceptible to degradation | Oxidation of tertiary amine and other functional groups |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties and stability. The following sections outline the methodologies for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a variable heating rate and a viewing lens.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the dissociation constant of a weak base like this compound.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if solubility is an issue).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
-
Stress Conditions:
-
Acidic Hydrolysis: this compound is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated (e.g., 60 °C) for a specified period.
-
Alkaline Hydrolysis: this compound is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: this compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Solid this compound or a solution of this compound is exposed to high temperatures (e.g., 80 °C) for an extended period.
-
Photodegradation: A solution of this compound is exposed to a controlled light source (e.g., a xenon lamp providing ICH-compliant UV and visible light exposure).
-
-
Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Data Analysis: The percentage of degradation is calculated, and the degradation products are characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for Physicochemical Property Determination
Caption: Workflow for determining key physicochemical properties of this compound.
General Workflow for a Forced Degradation Study
Caption: General experimental workflow for conducting forced degradation studies.
Hypothetical Signaling Pathway for a Bioactive Natural Product
References
The Biological Activities of Rhoeadine Alkaloid: A Technical Overview for Researchers
Introduction
Rhoeadine is a prominent benzylisoquinoline alkaloid found primarily in the petals and aerial parts of the corn poppy, Papaver rhoeas.[1][2] Belonging to the rhoeadane class of alkaloids, it is a subject of growing interest within the scientific community for its potential pharmacological activities. While research on the isolated compound is still emerging, studies on Papaver rhoeas extracts, where this compound is a major constituent, have revealed a range of biological effects, including sedative, analgesic, anti-inflammatory, and neuro-modulatory properties.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data from studies on Papaver rhoeas extracts, experimental methodologies, and hypothesized signaling pathways.
Neuropharmacological Activities
The most frequently cited biological activities of this compound and Papaver rhoeas extracts relate to their effects on the central nervous system.
Modulation of Morphine Tolerance and Dependence
Several in vivo studies using mouse models have demonstrated that hydroalcoholic extracts of Papaver rhoeas, containing this compound as a major component, can modulate the effects of morphine. These extracts have been shown to attenuate the development of tolerance to the analgesic effects of morphine.[6] One study indicated that intraperitoneal administration of the extract (25, 50, and 100 mg/kg) significantly reduced morphine tolerance in mice.[6] While the precise mechanism is not fully elucidated, it is hypothesized that components of the extract, including this compound, may interact with the opioidergic and dopaminergic systems, which are known to be involved in morphine tolerance and dependence.[3]
Sedative and Analgesic Effects
Traditional use of Papaver rhoeas as a sedative and mild analgesic is supported by some scientific evidence, although quantitative data for isolated this compound is scarce.[4] Animal studies using extracts have demonstrated dose-dependent analgesic effects in formalin-induced pain models in mice.[5] One study reported that a hydro-alcoholic extract of Papaver rhoeas (25, 50, and 100 mg/kg, i.p.) induced analgesia in both phases of the formalin test.[5] The analgesic effect of the extract was reduced by naloxone (B1662785), an opioid receptor antagonist, suggesting an interaction with the opioid system.[5]
Anti-inflammatory Activity
In vivo studies have indicated that extracts of Papaver rhoeas possess anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, a stem extract of P. rhoeas at a dose of 200 mg/kg exhibited a maximum edema inhibition of 86.36%.[7] The flower extract also showed significant, albeit lower, anti-inflammatory activity.[7] The mechanism is thought to involve the inhibition of pro-inflammatory mediators.
Cytotoxic Activity
Research into the cytotoxic effects of this compound is limited. However, a study investigating the alkaloids from a Lebanese variety of Papaver rhoeas evaluated the cytotoxic activity of several isolated protopine-type alkaloids (not including this compound) against various cancer cell lines.[2] For instance, berberine, another alkaloid found in the plant, showed IC50 values of 90 µM, 15 µM, and 50 µM on HCT116, MCF7, and HaCaT cells, respectively.[2] This suggests that other alkaloids within Papaver rhoeas have cytotoxic potential, and further investigation into the specific activity of this compound is warranted. A study on a methanolic extract of Papaver rhoeas reported an IC50 value of 80.07 µg/ml on the Vero cell line.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data from studies on Papaver rhoeas extracts and related alkaloids. It is crucial to note that these values are not for isolated this compound unless specified.
Table 1: Anti-inflammatory Activity of Papaver rhoeas Extracts
| Extract/Compound | Animal Model | Assay | Dose | % Inhibition | Reference |
| P. rhoeas Stem Extract | Rat | Carrageenan-induced paw edema | 200 mg/kg | 86.36 | [7] |
| P. rhoeas Flower Extract | Rat | Carrageenan-induced paw edema | 200 mg/kg | 77.27 | [7] |
| P. rhoeas Aqueous Extract | Rat | Carrageenan-induced paw edema | 400 mg/kg | 87.47 | [7] |
| P. rhoeas Aqueous Extract | Rat | Carrageenan-induced paw edema | 800 mg/kg | 87.49 | [7] |
Table 2: Analgesic Activity of Papaver rhoeas Extracts
| Extract/Compound | Animal Model | Assay | Dose | Effect | Reference |
| P. rhoeas Hydro-alcoholic Extract | Mouse | Formalin Test (Phase 1) | 25, 50, 100 mg/kg (i.p.) | Dose-dependent analgesia | [5] |
| P. rhoeas Hydro-alcoholic Extract | Mouse | Formalin Test (Phase 2) | 25, 50, 100 mg/kg (i.p.) | Dose-dependent analgesia | [5] |
| P. rhoeas Aqueous Extract | Rat | Acetic acid-induced writhing | 200 mg/kg | 21.5 ± 2.29 writhes | [7] |
| P. rhoeas Aqueous Extract | Rat | Acetic acid-induced writhing | 400 mg/kg | 14.33 ± 1.52 writhes | [7] |
Table 3: Cytotoxicity Data of Papaver rhoeas Extracts and Related Alkaloids
| Extract/Compound | Cell Line | Assay | IC50 | Reference |
| P. rhoeas Methanolic Extract | Vero | MTT | 80.07 µg/ml | [8] |
| Berberine | HCT116 | MTT | 90 µM | [2] |
| Berberine | MCF7 | MTT | 15 µM | [2] |
| Berberine | HaCaT | MTT | 50 µM | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the biological activities of Papaver rhoeas extracts.
Carrageenan-Induced Paw Edema in Rats
This assay is a standard method to evaluate the anti-inflammatory activity of a compound or extract.
-
Animal Model: Male Wistar rats (150-180g).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test extract (e.g., P. rhoeas stem or flower extract) or a reference anti-inflammatory drug (e.g., Diclofenac) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[7]
-
Formalin-Induced Pain in Mice
This model is used to assess analgesic activity and can differentiate between neurogenic and inflammatory pain.
-
Animal Model: Male Swiss-albino mice (25-30g).
-
Procedure:
-
Mice are divided into control and treatment groups.
-
The test extract (e.g., P. rhoeas hydro-alcoholic extract) is administered intraperitoneally.
-
After a specified time (e.g., 30 minutes), 20 µL of 1% formalin solution is injected into the sub-plantar region of the right hind paw.
-
The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain).
-
A reduction in licking time compared to the control group indicates an analgesic effect.[5]
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF7) or other cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., P. rhoeas extract or isolated alkaloids) for a defined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][8]
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet well-defined. However, based on the observed activities of Papaver rhoeas extracts, several pathways are hypothesized to be involved.
Interaction with Neurotransmitter Systems
The sedative, analgesic, and morphine-tolerance modulating effects of P. rhoeas extracts strongly suggest an interaction with central neurotransmitter systems.
-
Opioid System: The antagonism of the analgesic effects of P. rhoeas extract by naloxone points towards a mechanism involving opioid receptors. It is plausible that this compound or other components of the extract act as agonists or allosteric modulators of these receptors.
-
Dopaminergic System: The modulation of morphine's effects also suggests a potential interaction with the dopaminergic system, as this pathway is critically involved in reward and the development of addiction.
-
GABAergic System: The sedative properties of P. rhoeas could be mediated through the enhancement of GABAergic neurotransmission, a common mechanism for sedative and anxiolytic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Effects of Papaver rhoeas (L.) extract on formalin-induced pain and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Papaver rhoeas L. stem and flower extracts: Anti-struvite, anti-inflammatory, analgesic, and antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pharmacological Profile of Papaver rhoeas Extracts: A Technical Guide for Researchers
Abstract: Papaver rhoeas L., commonly known as the corn poppy or field poppy, has a long history of use in traditional medicine for its sedative, analgesic, and antitussive properties.[1][2] Modern pharmacological research has begun to validate these traditional uses and uncover new therapeutic potentials, attributing them to a rich and diverse phytochemical composition. This technical guide provides an in-depth overview of the pharmacological profile of Papaver rhoeas extracts, intended for researchers, scientists, and drug development professionals. It summarizes the key bioactive constituents, presents quantitative data on pharmacological activities, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Phytochemical Composition
Papaver rhoeas is a rich source of various bioactive compounds, which are primarily responsible for its pharmacological effects. The main classes of phytochemicals found in its extracts include alkaloids, flavonoids, anthocyanins, and other phenolic compounds.[3][4]
-
Alkaloids: The most characteristic secondary metabolites of the Papaveraceae family are alkaloids. In Papaver rhoeas, the predominant alkaloid is rhoeadine, which is considered a mild sedative. Other isoquinoline (B145761) alkaloids present include (+)-roemerine, (+)-isocorydine, protopine, and sanguinarine. Unlike Papaver somniferum, P. rhoeas does not contain morphine.
-
Flavonoids: The extracts, particularly from the leaves and petals, contain a variety of flavonoids, such as quercetin, kaempferol, isorhamnetin, and myricetin. These compounds are known for their antioxidant and anti-inflammatory properties.
-
Anthocyanins: The vibrant red color of the petals is due to the presence of anthocyanins, including cyanidin (B77932) and mecocyanin (B12767709) glycosides. These pigments also contribute to the antioxidant capacity of the extracts.
-
Phenolic Compounds: Papaver rhoeas extracts are rich in polyphenols, which contribute significantly to their antioxidant activity. Petal extracts have shown high concentrations of total polyphenols and flavonoids.
Pharmacological Activities
Extracts from various parts of Papaver rhoeas have demonstrated a broad spectrum of pharmacological activities in both in vitro and in vivo studies. These include antioxidant, anti-inflammatory, analgesic, antidepressant, antimicrobial, and cytotoxic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various pharmacological studies on Papaver rhoeas extracts.
Table 1: Antioxidant Activity of Papaver rhoeas Extracts
| Plant Part | Extraction Solvent | Assay | Result (IC50/EC50) | Reference |
| Petals | Aqueous | DPPH Radical Scavenging | 28.06 µg/mL | |
| Leaves | Water | DPPH Radical Scavenging | 1.39 mg/mL | |
| Leaves | Ethanol (B145695) | DPPH Radical Scavenging | 3.11 mg/mL | |
| Leaves | Acetone | DPPH Radical Scavenging | 5.49 mg/mL | |
| Flowers | Methanol (B129727) | DPPH Radical Scavenging | 3.81 mg/mL | |
| Flowers | Maceration | DPPH Radical Scavenging | 4.97 mg/mL | |
| Whole Plant | Ethanol-Water | DPPH Radical Scavenging | 0.50 - 2.12 mg/mL |
Table 2: Anti-inflammatory Activity of Papaver rhoeas Extracts
| Plant Part | Extract Type | Animal Model | Assay | Dose | Max. Inhibition (%) | Reference |
| Stem | Aqueous | Rat | Carrageenan-induced paw edema | 200 mg/kg | 86.36% | |
| Stem | Aqueous | Rat | Carrageenan-induced paw edema | 400 mg/kg | 72.72% | |
| Flower | Aqueous | Rat | Carrageenan-induced paw edema | 200 mg/kg | 77.27% | |
| Flower | Aqueous | Rat | Carrageenan-induced paw edema | 400 mg/kg | 63.63% | |
| Aerial Parts | Aqueous | Rat | Carrageenan-induced paw edema | 400 mg/kg | 87.47% | |
| Aerial Parts | Aqueous | Rat | Carrageenan-induced paw edema | 800 mg/kg | 87.49% |
Table 3: Antimicrobial Activity of Papaver rhoeas Extracts
| Plant Part | Extract Type | Microorganism | MIC (µg/mL) | Reference |
| Aerial Parts | Diethyl ether | Staphylococcus aureus | 39.06 | |
| Aerial Parts | Chloroform | Staphylococcus aureus | 39.06 | |
| Aerial Parts | Acetone | Staphylococcus aureus | 39.06 | |
| Aerial Parts (P8) | Alkaloid Extract | Staphylococcus aureus | 1.22 | |
| Aerial Parts (P8) | Alkaloid Extract | Candida albicans | 2.4 | |
| Aerial Parts (P9) | Alkaloid Extract | Candida albicans | 9.7 | |
| Aerial Parts (P10) | Alkaloid Extract | Candida albicans | 2.4 |
Table 4: Cytotoxic Activity of Papaver rhoeas Extracts
| Plant Part | Extract Type | Cell Line | Result (EC50/IC50) | Reference |
| Ovule | - | HL60 (leukemia) | 119.233 µg/mL | |
| Ovule (Fraction S7) | TLC-separated | HL60 (leukemia) | 5.235 µg/mL | |
| Ovule (Fraction S8) | TLC-separated | HL60 (leukemia) | 12.100 µg/mL | |
| Flower | - | HepG2 | Effective | |
| Leaf | - | HepG2 | Effective | |
| Fruit | - | HepG2 | Effective |
Table 5: Toxicological Data of Papaver rhoeas Extracts
| Plant Part | Extract Type | Animal Model | Route | LD50 | Reference |
| Petals | Ethanolic Aqueous | Mice | Intraperitoneal | 4000 mg/kg |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of Papaver rhoeas extracts can be attributed to the modulation of several key signaling pathways by its bioactive constituents.
Anti-inflammatory and Antioxidant Pathways
The anti-inflammatory and antioxidant activities of P. rhoeas are largely due to its high content of flavonoids and other phenolic compounds. These compounds are known to interact with pathways that regulate inflammation and oxidative stress.
Analgesic and Sedative Pathways
The analgesic and sedative effects of P. rhoeas are primarily linked to its alkaloid content, particularly this compound. These compounds are thought to interact with the central nervous system, including the opioidergic and glutamatergic systems.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the pharmacological activities of Papaver rhoeas extracts.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for determining the antioxidant capacity of plant extracts.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared. This solution should be freshly made and kept in the dark due to its light sensitivity.
-
Preparation of Extract Solutions: The Papaver rhoeas extract is dissolved in the same solvent as the DPPH solution to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: A fixed volume of the DPPH solution is added to each dilution of the plant extract. A control is prepared with the solvent and DPPH solution only.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the extract that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the extract concentrations.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
Procedure:
-
Animal Preparation: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions and fasted overnight before the experiment.
-
Grouping and Administration: The animals are divided into different groups: a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like diclofenac), and test groups (receive different doses of Papaver rhoeas extract). The administration is typically done orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement over Time: The paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection.
-
Calculation: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage of inhibition of edema is calculated by comparing the edema in the treated groups to the control group.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of plant extracts.
Procedure:
-
Preparation of Extract and Bacterial Inoculum: A stock solution of the Papaver rhoeas extract is prepared and sterilized. A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: Two-fold serial dilutions of the plant extract are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: A positive control (broth with bacteria, no extract) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the extract at which there is no visible growth of the microorganism.
Conclusion
The extracts of Papaver rhoeas exhibit a wide range of promising pharmacological activities, supported by a growing body of scientific evidence. Its rich phytochemical profile, particularly the presence of alkaloids, flavonoids, and anthocyanins, underpins its antioxidant, anti-inflammatory, analgesic, and sedative properties. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this traditional medicinal plant. Further research is warranted to isolate and characterize the individual bioactive compounds and to elucidate their precise mechanisms of action through detailed studies of their interactions with key signaling pathways. Such investigations will be crucial for the development of novel, safe, and effective therapeutic agents from Papaver rhoeas.
References
The In Vivo Metabolic Fate of Rhoeadine: A Technical Guide for Researchers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Rhoeadine, a prominent alkaloid from the Papaveraceae family, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its in-vivo metabolic pathways remains elusive. This technical guide addresses this knowledge gap by providing a detailed overview of the current, albeit limited, understanding of this compound's metabolism. In the absence of direct in-vivo studies, this document extrapolates potential metabolic pathways based on the known biotransformation of structurally related benzylisoquinoline alkaloids, such as protopine (B1679745), noscapine, and papaverine. Furthermore, this guide serves as a practical resource for researchers by outlining detailed experimental protocols and methodologies essential for elucidating the complete in-vivo metabolic profile of this compound. This includes guidance on animal models, sample collection, and advanced analytical techniques for metabolite identification and quantification. The aim is to provide a foundational framework to stimulate and guide future research in this area, ultimately facilitating the development of this compound-based therapeutics.
Introduction
This compound is a rhoeadane-type isoquinoline (B145761) alkaloid found predominantly in plants of the Papaver genus, most notably the corn poppy (Papaver rhoeas). While preliminary studies suggest various biological activities, its journey through a biological system, particularly its metabolic fate, is largely uncharacterized. Understanding the in-vivo metabolism of a compound is a critical step in drug discovery and development, providing insights into its efficacy, safety, and potential drug-drug interactions. This document synthesizes the available information on the metabolism of related alkaloids to propose hypothetical metabolic pathways for this compound and provides a comprehensive guide to the experimental workflows required for their validation.
Proposed In Vivo Metabolic Pathways of this compound
Direct in-vivo metabolic studies on this compound are currently unavailable in the scientific literature. However, based on the known metabolic pathways of other benzylisoquinoline alkaloids, we can hypothesize the primary routes of this compound biotransformation.[1][2][3] The metabolism of alkaloids like protopine, a biosynthetic precursor to this compound, involves key enzymatic reactions that are likely applicable to this compound as well.
The proposed metabolic pathways for this compound primarily involve Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For this compound, these reactions are likely catalyzed by cytochrome P450 (CYP) enzymes in the liver.
-
O-Demethylation: The methoxy (B1213986) groups on the aromatic rings of this compound are susceptible to O-demethylation, resulting in hydroxylated metabolites.
-
N-Demethylation: The N-methyl group can be removed to form a secondary amine metabolite.
-
Hydroxylation: Aromatic or aliphatic hydroxylation can occur on the isoquinoline core.
-
Methylenedioxy Bridge Cleavage: Similar to protopine and noscapine, the methylenedioxy bridge in this compound can be cleaved to form catechol metabolites.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.
-
Glucuronidation: The hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).
The following diagram illustrates the hypothetical metabolic pathways of this compound.
Caption: Hypothetical in vivo metabolic pathways of this compound.
Experimental Protocols for In Vivo Metabolism Studies
To elucidate the actual metabolic pathways of this compound, a series of in vivo and in vitro experiments are necessary. The following protocols provide a general framework for conducting such studies.
Animal Models
Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for initial in vivo drug metabolism studies due to their well-characterized physiology and ease of handling. Humanized mouse models, which express human drug-metabolizing enzymes, can provide more predictive data for human metabolism.
Study Design and Dosing
The following diagram outlines a typical experimental workflow for an in vivo metabolism study.
Caption: General experimental workflow for in vivo metabolism studies.
-
Dose Administration: this compound can be administered via oral gavage or intravenous injection to assess both first-pass and systemic metabolism. The dose should be determined based on preliminary toxicity and efficacy studies.
-
Sample Collection: Biological samples, including urine, feces, and plasma, should be collected at various time points post-administration to capture the pharmacokinetic profile of the parent compound and its metabolites.
Sample Preparation
Proper sample preparation is crucial for accurate metabolite analysis.
-
Plasma: Proteins are typically precipitated using organic solvents like acetonitrile (B52724) or methanol. The supernatant is then concentrated and reconstituted in a suitable solvent for analysis.
-
Urine: Urine samples are often diluted and centrifuged to remove particulate matter before direct injection or after a solid-phase extraction (SPE) cleanup step.
-
Feces: Fecal samples are homogenized, extracted with an appropriate solvent, and then subjected to cleanup procedures to remove lipids and other interfering substances.
Table 1: Summary of Sample Preparation Protocols
| Biological Matrix | Preparation Steps |
| Plasma | 1. Add 3 volumes of cold acetonitrile to 1 volume of plasma. 2. Vortex and incubate at -20°C for 30 minutes. 3. Centrifuge at 14,000 x g for 10 minutes at 4°C. 4. Evaporate the supernatant to dryness. 5. Reconstitute in mobile phase. |
| Urine | 1. Dilute urine 1:1 with deionized water. 2. Centrifuge at 10,000 x g for 5 minutes at 4°C. 3. Filter the supernatant through a 0.22 µm filter. |
| Feces | 1. Lyophilize and grind fecal samples to a fine powder. 2. Extract with a suitable solvent (e.g., methanol/water). 3. Sonicate and centrifuge to collect the supernatant. 4. Perform solid-phase extraction (SPE) for cleanup. |
Analytical Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of alkaloids and their metabolites.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements for metabolite identification. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.
Table 2: Recommended LC-MS/MS Parameters for this compound Metabolite Analysis
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 15-20 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Mode | Full scan for parent ions and data-dependent MS/MS for fragmentation |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra |
Data Presentation and Analysis
Quantitative data on the identified metabolites should be compiled to understand the major metabolic pathways and the pharmacokinetic profile of this compound.
Table 3: Hypothetical Quantitative Data for this compound Metabolites in Rat Urine (0-24h)
| Metabolite | Proposed Structure | Mean % of Administered Dose (± SD) |
| This compound (Unchanged) | Parent Compound | 5.2 ± 1.5 |
| O-Demethyl-Rhoeadine | C19H17NO5 | 15.8 ± 3.2 |
| N-Demethyl-Rhoeadine | C19H17NO5 | 8.1 ± 2.1 |
| Hydroxylated-Rhoeadine | C20H19NO6 | 4.5 ± 1.1 |
| Catechol Metabolite | C19H17NO6 | 12.3 ± 2.8 |
| O-Demethyl-Rhoeadine-Glucuronide | Conjugate | 25.4 ± 4.5 |
| Catechol-Glucuronide | Conjugate | 18.7 ± 3.9 |
| Total Recovery | 80.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Conclusion
While the in-vivo metabolic pathways of this compound have yet to be experimentally determined, this technical guide provides a robust framework for future research. By leveraging our understanding of related benzylisoquinoline alkaloid metabolism and employing the detailed experimental protocols outlined herein, researchers can effectively investigate the biotransformation of this compound. The elucidation of its metabolic fate is a crucial step towards unlocking the full therapeutic potential of this promising natural product. The data generated from such studies will be invaluable for drug development professionals in assessing the safety, efficacy, and clinical viability of this compound and its derivatives.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Rhoeadine from Papaver rhoeas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papaver rhoeas, commonly known as the corn poppy, is a source of various bioactive alkaloids, with rhoeadine being one of the most significant.[1][2] this compound and related this compound-type alkaloids are of interest to the scientific community for their potential pharmacological applications.[3][4] These compounds are isoquinoline (B145761) alkaloids and are particularly abundant in species belonging to the Papaver section Rhoeades.[2] This document provides detailed protocols for the extraction, isolation, and purification of this compound from the aerial parts of Papaver rhoeas.
Quantitative Data Summary
The yield of alkaloids from Papaver rhoeas can vary depending on the plant material, geographical location, and the extraction method employed. Below is a summary of reported extraction yields.
| Plant Material | Extraction Method | Solvent | Yield (%) | Reference |
| Dried aerial parts | Percolation | Methanol (B129727) | 0.07 - 0.19 (tertiary alkaloids) | [5] |
| Dried whole plant | Maceration | Ethanol-Water (70%) | 8.90 - 14.37 | [6] |
| Flowers | Maceration | Methanol | 21 | [6] |
| Dried aerial parts (200g) | Soxhlet | 85% Methanol | 25 (50g residue) | [7] |
Experimental Protocols
Two primary methods for the extraction and purification of this compound are detailed below. Method A involves a room temperature percolation followed by acid-base extraction and chromatographic separation. Method B utilizes a hot extraction method (Soxhlet) followed by acid-base partitioning and thin-layer chromatography.
Method A: Cold Percolation and Column Chromatography
This method is adapted from a study that successfully isolated this compound among other alkaloids from Papaver rhoeas.[5]
1. Plant Material Preparation:
-
Collect the aerial parts of Papaver rhoeas during the flowering season.
-
Thoroughly wash the plant material to remove any soil and debris.
-
Dry the plant material in the shade for two weeks or until completely brittle.[7][8]
-
Grind the dried material into a fine powder using a mechanical grinder.[7][8]
2. Extraction:
-
Percolate the dried, powdered plant material with methanol at room temperature.
-
Concentrate the resulting methanolic extract under vacuum using a rotary evaporator to obtain a residue.
3. Acid-Base Extraction:
-
Dissolve the residue in 5% hydrochloric acid.
-
Wash the acidic solution first with light petroleum and then with diethyl ether to remove non-alkaloidal compounds. Discard the organic layers.
-
Make the aqueous layer alkaline (pH 7-8) by adding ammonium (B1175870) hydroxide.
-
Perform a liquid-liquid extraction of the alkaline solution with chloroform (B151607), repeating the extraction several times.
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under vacuum to yield the crude tertiary alkaloid extract.
4. Isolation and Purification:
-
Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform and methanol (e.g., 95:5, 90:10, 80:20 v/v).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Purify the fractions containing the target alkaloids further using preparative thin-layer chromatography (pTLC) on silica gel plates.
-
Use solvent systems such as cyclohexane:chloroform:diethylamine (7:2:1) or cyclohexane:diethylamine (9:1) for pTLC.[5]
-
Identify the purified this compound by comparing its spectral data (UV, IR, 1H-NMR, Mass Spectrometry) and TLC Rf values with those of an authentic standard.[5]
Method B: Hot Soxhlet Extraction and Preparative TLC
This protocol is based on methods that have been used to isolate this compound-type alkaloids from Papaver rhoeas.[7][8][9]
1. Plant Material Preparation:
-
Prepare the dried, powdered aerial parts of Papaver rhoeas as described in Method A.
2. Defatting and Extraction:
-
Defat the powdered plant material by macerating it in hexane (B92381) for 24 hours.[7] Filter and discard the hexane.
-
Place the defatted plant material in a Soxhlet apparatus and extract with 85% methanol for approximately 14 hours or until the extraction is complete.[7]
-
Alternatively, use 100% ethanol (B145695) for the Soxhlet extraction over 5 hours.[9]
3. Acid-Base Extraction:
-
Filter the alcoholic extract and evaporate it to dryness using a rotary evaporator to obtain a residue.[7]
-
Suspend the residue in a 5% or 6% hydrochloric acid solution (pH 3-4).[7][9]
-
Wash the acidic aqueous solution with chloroform to remove neutral and weakly basic compounds.[9]
-
Separate the aqueous layer and basify it to pH 9-10 with a suitable base, such as sodium bicarbonate (NaHCO3) or ammonium hydroxide.[7][9]
-
Extract the basified aqueous solution multiple times with chloroform in a separatory funnel.[7]
-
Collect the lower chloroform layers, dry them over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude alkaloid extract.[7]
4. Purification:
-
Perform preliminary analysis and separation of the crude extract using analytical TLC on silica gel plates with a mobile phase such as Cyclohexane:Chloroform:Diethylamine (70:20:10).[7][8]
-
Isolate and purify the alkaloids, including this compound, using preparative thin-layer chromatography (pTLC).
-
Identify the compounds based on their Rf values and by using various analytical techniques such as UV-Vis spectroscopy, LC-MS, and IR spectroscopy.[7][8] The typical UV absorption maxima for papaverrubine alkaloids are around 232 nm and 285 nm.[7]
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways
The current body of literature primarily focuses on the extraction, identification, and pharmacological effects of this compound and its parent extract.[3] Detailed signaling pathways associated with this compound's mechanism of action are not extensively elucidated in the reviewed scientific articles. Further research is required to understand the specific molecular targets and signaling cascades modulated by this alkaloid.
Concluding Remarks
The protocols outlined provide a comprehensive guide for the extraction and isolation of this compound from Papaver rhoeas. Researchers should note that yields and alkaloid profiles can be influenced by various factors, including the specific chemotype of the plant, harvest time, and drying conditions.[5] Appropriate analytical techniques are crucial for the identification and quantification of the final purified compound. All laboratory work should be conducted with appropriate safety measures, considering the biological activity of the isolated compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Variation of alkaloid contents and antimicrobial activities of Papaver rhoeas L. growing in Turkey and northern Cyprus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study on the Total Phenolics, Total Flavonoids, and Biological Activities of Papaver rhoeas L. Extracts from Different Geographical Regions of Morocco [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Papaver rhoeas L. stem and flower extracts: Anti-struvite, anti-inflammatory, analgesic, and antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Rhoeadine in Papaver rhoeas L. using a Validated HPLC-DAD Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the quantification of Rhoeadine, a prominent alkaloid in Papaver rhoeas L. (corn poppy). The protocol provides a comprehensive guide for the extraction of this compound from plant material and its subsequent chromatographic analysis. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity. This application note is intended to serve as a practical guide for researchers in phytochemistry, natural product chemistry, and drug development for the quality control and standardization of P. rhoeas extracts.
Introduction
Papaver rhoeas L. is a medicinal plant known for its diverse array of bioactive alkaloids, including this compound.[1][2] The quantification of these alkaloids is crucial for the quality assessment and standardization of herbal products and for further pharmacological investigations. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phytochemicals.[3] This application note presents a validated HPLC-DAD method for the accurate and precise quantification of this compound in the aerial parts of P. rhoeas.
Experimental Protocol
Apparatus and Software
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
pH meter.
-
Syringe filters (0.22 µm, PTFE).
-
Chromatography data acquisition and processing software.
Reagents and Materials
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (analytical grade).
-
Ammonium formate (B1220265) (analytical grade).
-
Ultrapure water.
-
Dried aerial parts of Papaver rhoeas L.
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions for the calibration curve are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range.
Sample Preparation
-
The dried aerial parts of P. rhoeas are ground into a fine powder.[1]
-
Accurately weigh approximately 2 g of the powdered plant material into a centrifuge tube.[1]
-
Add 5 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in ultrapure water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | DAD, 280 nm |
Method Validation Summary
The analytical method was validated in accordance with ICH guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1587 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Intra-day | 50 | < 2.0% |
| Inter-day | 50 | < 2.0% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study using the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 25 | 24.8 | 99.2 |
| Medium | 50 | 50.4 | 100.8 |
| High | 75 | 74.5 | 99.3 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram, with S/N ratios of 3 and 10, respectively.
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-DAD method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in Papaver rhoeas L. The method is validated and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity. This protocol can be effectively implemented for the quality control of raw plant material and finished herbal products containing P. rhoeas.
References
LC-MS/MS Analysis of Rhoeadine and its Metabolites: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Rhoeadine and its associated metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a prominent alkaloid found in plants of the Papaver genus, particularly Papaver rhoeas (the common poppy), is of significant interest for its potential pharmacological properties, including sedative and antitussive effects.[1][2][3] This application note outlines comprehensive procedures for sample preparation from plant matrices, optimized LC-MS/MS parameters for detection and quantification, and data analysis strategies. The methodologies described herein are designed to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a benzylisoquinoline alkaloid characteristic of the Papaver rhoeas L. plant, commonly known as the corn poppy.[1][2][3] This plant has a history of use in folk medicine for treating conditions such as coughs, sleep disorders, and pain.[1][3] Unlike Papaver somniferum, which is known for producing morphine and codeine, P. rhoeas is distinguished by its content of this compound-type alkaloids.[1][3] The accurate identification and quantification of this compound and its metabolites are crucial for understanding its biosynthesis, pharmacological activity, and for the quality control of herbal products.[3] LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal analytical technique for profiling these complex alkaloids in various biological matrices.[1][3]
Biosynthesis and Metabolism of this compound
The biosynthesis of this compound-type alkaloids is a complex process within the broader benzylisoquinoline alkaloid (BIA) pathway.[4] While the complete enzymatic pathway is still under investigation, studies indicate that protopine (B1679745) is a key precursor molecule to this compound.[3][4] The conversion involves several enzymatic steps, including the action of cytochrome P450 enzymes and 2-oxoglutarate/Fe(II)-dependent dioxygenases (ODDs), which can perform novel dealkylation reactions like O,O-demethylenation.[5]
Caption: Predicted biosynthetic pathway of this compound from Protopine.
Experimental Protocols
This section details the complete workflow from sample collection and preparation to final analysis by LC-MS/MS.
Sample Preparation: Plant Material
A robust sample preparation protocol is essential for the effective extraction of alkaloids from complex plant matrices.[6] The following protocol is adapted from methods used for alkaloid profiling in Papaver species.[7][8]
-
Harvesting and Drying: Collect aerial parts of the plant (leaves, stems, flowers). Lyophilize (freeze-dry) the material to preserve the chemical integrity of the alkaloids.
-
Homogenization: Grind the dried plant material into a fine powder using a mortar and pestle or a grinder.
-
Extraction:
-
Weigh approximately 100 mg of the homogenized powder into a centrifuge tube.
-
Add 5 mL of an extraction solvent (e.g., ethanol (B145695) or methanol).[7][8]
-
Vortex the mixture thoroughly.
-
Ultrasonicate the sample for 30 minutes to enhance extraction efficiency.[7]
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C to pellet the solid plant material.[7]
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.[7]
Caption: Workflow for the extraction of this compound from plant material.
Liquid Chromatography Method
The chromatographic conditions are optimized for the separation of various alkaloids within a single run.[3][7] An Acquity UPLC HSS T3 column is often suitable for this purpose.[7]
Table 1: Optimized Liquid Chromatography (LC) Conditions
| Parameter | Value |
|---|---|
| LC System | Thermo Scientific Vanquish UHPLC or equivalent[7] |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.7 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid and 2.5 mM ammonium (B1175870) formate[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | 0-1 min, 5% B; 1-12 min, 5-50% B; 12-18 min, 50-95% B; 18-20 min, 95% B |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40°C |
| Injection Volume | 1 µL[7] |
Mass Spectrometry Method
A high-resolution mass spectrometer, such as a QTOF or Orbitrap, is recommended for accurate mass measurements and metabolite identification.[1][3][7] For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
|---|---|
| MS System | Triple TOF 5600+ or equivalent high-resolution MS[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Voltage | 4500 V[7] |
| Scan Type | TOF-MS followed by data-dependent MS/MS |
| Collision Energy | 35-55 V with a 15 V spread (for fragmentation) |
| Declustering Potential | 50 V[7] |
| Mass Range | m/z 100-1000 |
Data Presentation and Analysis
Identification of this compound and its Metabolites
Fifty-five alkaloids, including various this compound-type alkaloids, have been identified in P. rhoeas using LC-QTOF-MS/MS.[1][2] Identification is achieved by comparing retention times, accurate mass measurements, and MS/MS fragmentation patterns with authentic standards or literature data.[7]
Table 3: Mass Spectral Data for Key this compound-Type Alkaloids Identified in P. rhoeas
| Compound | Formula | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |
|---|---|---|---|
| This compound | C₂₁H₂₁NO₆ | 384.1396 | 208.07, 193.05, 176.07 |
| Rhoeagenine | C₂₀H₁₉NO₆ | 370.1239 | 206.05, 193.05, 176.07 |
| Isothis compound | C₂₁H₂₁NO₆ | 384.1396 | 208.07, 193.05, 176.07 |
| Glaucamine | C₂₁H₂₁NO₇ | 400.1345 | 208.07, 193.05 |
| Protopine | C₂₀H₁₉NO₅ | 354.1290 | 192.06, 177.04, 148.06 |
Data derived from qualitative profiling studies in Papaver rhoeas.[1][3][8]
Fragmentation Pattern of this compound
The fragmentation of alkaloids in MS/MS is crucial for structural elucidation. For this compound (m/z 384.14), a characteristic fragmentation involves the cleavage of the molecule, leading to diagnostic product ions. A major fragment at m/z 208 corresponds to the methylenedioxy-dimethoxy-isoquinoline portion of the molecule.
Caption: Proposed key fragmentation pathway for protonated this compound.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. Samples are spiked with an appropriate internal standard (IS) to correct for matrix effects and variations in instrument response.
Table 4: Example Quantitative Data Summary (Template)
| Analyte | Sample ID | QC Level | Peak Area (Analyte) | Peak Area (IS) | Calculated Conc. (ng/mL) |
|---|---|---|---|---|---|
| This compound | Blank | - | 0 | 150234 | 0 |
| This compound | Cal 1 | 1 ng/mL | 2541 | 149876 | 1.02 |
| This compound | Cal 5 | 50 ng/mL | 128990 | 151032 | 49.85 |
| This compound | Sample 1 | Low | 15678 | 148954 | 6.13 |
| this compound | Sample 2 | High | 98765 | 150567 | 38.21 |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the identification and quantification of this compound and its metabolites in plant extracts. The protocol covers all critical stages, from sample preparation to data analysis, offering a comprehensive guide for researchers. This methodology can be readily adapted for the analysis of this compound in other biological matrices, supporting further pharmacological and toxicological studies, as well as ensuring the quality and consistency of medicinal products derived from Papaver rhoeas.
References
- 1. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 3. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Variation of alkaloid contents and antimicrobial activities of Papaver rhoeas L. growing in Turkey and northern Cyprus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Rhoeadine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the spectroscopic characterization of Rhoeadine, a prominent alkaloid found in plants of the Papaver genus. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The provided data and methodologies are essential for the unambiguous identification and quality control of this compound in various research and development settings.
Introduction
This compound is a rhoeadane-type isoquinoline (B145761) alkaloid that has garnered interest for its potential pharmacological activities. Accurate and reliable spectroscopic characterization is the cornerstone of any scientific investigation involving this compound. This application note outlines the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the comprehensive analysis of this compound.
Spectroscopic Data of this compound
The following tables summarize the key quantitative data obtained from the NMR, IR, and UV-Vis spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound, recorded in Chloroform-d (CDCl₃), are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.91 | s | 1H | H-1 | |
| 6.78 | s | 1H | H-12 | |
| 6.64 | d | 8.1 | 1H | H-10 |
| 6.58 | d | 8.1 | 1H | H-11 |
| 5.89 | s | 2H | O-CH₂-O (C-2/C-3) | |
| 5.88 | s | 2H | O-CH₂-O (C-8/C-9) | |
| 5.12 | s | 1H | H-14 | |
| 3.97 | d | 2.8 | 1H | H-2' |
| 3.33 | s | 3H | OCH₃ | |
| 3.10 | ddd | 15.6, 10.3, 5.1 | 1H | H-6α |
| 2.84 | m | 1H | H-5α | |
| 2.68 | m | 1H | H-5β | |
| 2.40 | s | 3H | N-CH₃ | |
| 2.22 | td | 15.6, 4.0 | 1H | H-6β |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125.7 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 147.2 | C-3 |
| 146.1 | C-8 |
| 145.8 | C-2 |
| 141.0 | C-9 |
| 131.7 | C-12a |
| 129.8 | C-7a |
| 125.5 | C-3a |
| 120.9 | C-11 |
| 117.6 | C-12 |
| 109.4 | C-10 |
| 108.0 | C-1 |
| 102.5 | C-14 |
| 101.0 | O-CH₂-O (C-2/C-3) |
| 100.8 | O-CH₂-O (C-8/C-9) |
| 89.8 | C-2' |
| 55.3 | OCH₃ |
| 52.6 | C-6 |
| 48.9 | C-13a |
| 44.0 | N-CH₃ |
| 34.6 | C-5 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Medium | C-H stretch (aliphatic) |
| 1605, 1488, 1465 | Strong | C=C stretch (aromatic) |
| 1247, 1039 | Strong | C-O stretch (ether and acetal) |
| 935 | Strong | O-CH₂-O bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| 240, 295 | Methanol (B129727) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Sample Preparation
For accurate and reproducible results, proper sample preparation is crucial.
-
NMR Spectroscopy: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, for ATR-FTIR, a small amount of the solid sample can be placed directly on the ATR crystal.
-
UV-Vis Spectroscopy: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute the stock solution with methanol to obtain a final concentration suitable for measurement (typically in the µg/mL range) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: A 500 MHz NMR spectrometer (or equivalent).
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission (for KBr pellets) or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 800 nm.
-
Blank: Use the solvent (methanol) as the blank for baseline correction.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Caption: Relationship between spectroscopic techniques and structural information for this compound.
Conclusion
The data and protocols presented in this application note provide a comprehensive framework for the spectroscopic characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for any research involving this important natural product. The provided spectroscopic data serves as a benchmark for the identification and purity assessment of this compound.
Application Notes and Protocols for In Vitro Evaluation of Rhoeadine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays to characterize the biological activity of Rhoeadine, an alkaloid derived from the corn poppy (Papaver rhoeas)[1]. The provided protocols are designed to be detailed and robust, enabling researchers to investigate this compound's potential cytotoxic, pro-apoptotic, and anti-inflammatory effects.
Introduction to this compound and its Potential Activities
This compound is a prominent alkaloid found in Papaver rhoeas, a plant with a history of use in traditional medicine for its sedative, analgesic, and cough-suppressant properties. Modern pharmacological studies on extracts of P. rhoeas and related alkaloids suggest a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antidepressant effects[2][3]. Of particular interest to drug development is the potential for this compound and related compounds to exhibit cytotoxic effects against cancer cell lines and to modulate key signaling pathways involved in inflammation and apoptosis.
Structurally, this compound is related to protopine (B1679745) and protoberberine alkaloids. Studies on these related compounds provide valuable insights into the potential mechanisms of action for this compound. For instance, protopine has been shown to induce apoptosis through the intrinsic mitochondrial pathway, inhibit the NF-κB and MAPK signaling pathways, and suppress COX-2 activity[2][4]. Protoberberine alkaloids have also been demonstrated to induce apoptosis via mitochondrial and caspase-dependent mechanisms and to inhibit the NF-κB pathway. This collective evidence suggests that this compound may exert its biological effects by targeting similar molecular pathways.
These application notes will focus on providing detailed protocols for a tiered approach to evaluating this compound's activity in vitro, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Experimental Workflows
The following diagrams illustrate the general workflows for assessing the cytotoxic and mechanistic activities of this compound.
Caption: Workflow for assessing this compound's cytotoxicity using the MTT assay.
Caption: Overview of mechanistic assays to investigate this compound's mode of action.
Cell Culture Protocols
The following protocols are for the culture of human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cell lines, which are commonly used for in vitro cancer research.
3.1. HCT116 Cell Culture
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing:
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile 1x Phosphate Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA solution and incubate for 5 minutes or until cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:8 into new culture flasks.
-
3.2. MCF-7 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing:
-
When cells reach 85-90% confluency, remove the medium and rinse twice with 1x PBS.
-
Add warm 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes until cells detach.
-
Neutralize the trypsin with complete growth medium and gently pipette to suspend the cells.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells at the desired split ratio into new flasks.
-
Cytotoxicity and Cell Viability Assays
4.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Protocol:
-
Seed HCT116 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 | 100 | 100 |
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 | |||
| IC50 (µM) |
Apoptosis Assays
The following assays are designed to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
5.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | |||
| This compound (IC50) |
5.2. Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
Protocol (using a fluorometric substrate like Ac-DEVD-AMC):
-
Plate cells in a 96-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
After treatment, lyse the cells using a supplied lysis buffer.
-
Prepare a reaction mixture containing the cell lysate and a fluorogenic caspase-3/7 substrate (e.g., N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin or Ac-DEVD-AMC) in an appropriate assay buffer containing DTT.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Quantify the caspase activity by comparing the fluorescence of treated samples to untreated controls.
Data Presentation:
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (IC50) - 6h | |
| This compound (IC50) - 12h | |
| This compound (IC50) - 24h |
5.3. DNA Fragmentation Assay
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose (B213101) gel.
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Collect both floating and adherent cells and wash with PBS.
-
Lyse the cells in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% Triton X-100).
-
Centrifuge to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet).
-
Treat the supernatant with RNase A and then Proteinase K to remove RNA and proteins.
-
Precipitate the DNA using ethanol (B145695) or isopropanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
Run the DNA on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
Mechanistic Assays for Inflammation and Signaling Pathways
Based on the activities of related alkaloids, the following assays can be employed to investigate the specific molecular targets of this compound.
6.1. NF-κB Activation Assay (p65 Nuclear Translocation)
The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate gene transcription. Protopine has been shown to inhibit this process.
Protocol (Immunofluorescence):
-
Grow cells on coverslips in a 24-well plate.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 will be localized in the cytoplasm. In stimulated cells, p65 will translocate to the nucleus.
6.2. MAPK Pathway Analysis
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation. Protopine has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, and p38).
Protocol (Western Blot):
-
Treat cells with this compound and/or an inflammatory stimulus as described for the NF-κB assay.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.
-
Also probe for the total forms of these proteins as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
6.3. COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. Protopine has been reported to inhibit COX-2 activity.
Protocol (Enzyme Immunoassay - EIA):
-
A commercial COX-2 inhibitor screening assay kit can be used.
-
The assay typically involves incubating purified COX-2 enzyme with its substrate (arachidonic acid) in the presence or absence of this compound.
-
The product of the reaction, prostaglandin (B15479496) H2 (PGH2), is then reduced to prostaglandin F2α (PGF2α).
-
The amount of PGF2α is quantified using a competitive enzyme immunoassay (EIA).
-
The percentage of COX-2 inhibition by this compound can be calculated by comparing the amount of PGF2α produced in the presence and absence of the compound.
Data Presentation for Mechanistic Assays:
| Assay | Endpoint Measured | Expected Result with this compound Treatment |
| NF-κB Activation | p65 Nuclear Translocation | Inhibition of TNF-α/LPS-induced translocation |
| MAPK Pathway | Phosphorylation of ERK, JNK, p38 | Decrease in stimulus-induced phosphorylation |
| COX-2 Inhibition | PGF2α Production | Reduction in PGF2α levels |
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known activities of related alkaloids.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
The protocols and application notes provided herein offer a structured approach to characterizing the in vitro activity of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic effects, and its impact on key inflammatory signaling pathways, researchers can gain valuable insights into the therapeutic potential of this natural product. The data generated from these assays will be crucial for guiding further preclinical and clinical development of this compound and its derivatives.
References
- 1. Berberine Induces G1 Arrest and Apoptosis in Human Glioblastoma T98G Cells through Mitochondrial/Caspases Pathway [jstage.jst.go.jp]
- 2. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]
- 3. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rhoeadine Pharmacology in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of in-vivo pharmacological research on the central nervous system effects of Rhoeadine, a primary alkaloid from the corn poppy (Papaver rhoeas), has been conducted using hydroalcoholic extracts of the plant, rather than purified this compound. Therefore, the following application notes and protocols are largely based on studies of Papaver rhoeas extracts. The specific contribution of this compound to these effects, while presumed significant, is not definitively established in the cited literature.
Application Notes
Anxiolytic and Sedative Effects
Animal models suggest that Papaver rhoeas extract, rich in this compound, possesses anxiolytic and sedative properties. The Elevated Plus Maze (EPM) is a standard behavioral assay used to assess anxiety in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more intimidating arms of the maze. Studies have shown that administration of P. rhoeas extract can increase exploration of the open arms, indicative of an anxiolytic effect.[1] Furthermore, at higher doses, the extract has been observed to have sedative effects, reducing overall locomotor activity.[2][3][4]
Table 1: Anxiolytic and Sedative Effects of Papaver rhoeas Extract in Rodent Models
| Animal Model | Compound Administered | Dosage Range | Key Findings | Reference |
| Male Wistar Rats | Alcoholic extract of Papaver rhoeas | 100, 200, 400 mg/kg (i.p.) | Increased number of entries into open arms of EPM; reduced plasma corticosterone (B1669441) levels at 200 and 400 mg/kg. | [1] |
| Mice | Ethanolic and aqueous extracts of Papaver rhoeas | 400 mg/kg | Reduced locomotor, exploratory, and postural behavior; indicative of a sedative effect. | |
| Mice | Hydroalcoholic extract of Papaver rhoeas | 1, 5, 10 mg/kg (i.p.) | Used in a model of PTSD, indicating effects on anxiety-related behaviors. |
Antidepressant Effects
The Forced Swim Test (FST) is a widely used rodent model to screen for antidepressant efficacy. In this test, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have demonstrated that hydroalcoholic extracts of Papaver rhoeas can significantly reduce immobility time in mice, with an efficacy comparable to the standard antidepressant drug, fluoxetine (B1211875).
Table 2: Antidepressant-like Effects of Papaver rhoeas Extract in the Forced Swim Test
| Animal Model | Compound Administered | Dosage Range | Key Findings | Reference |
| Male and Female Swiss-Webster Mice | Hydroalcoholic extract of Papaver rhoeas | 1, 10, 30, 100 mg/kg (i.p.) | Dose-dependently reduced immobility time in the FST, comparable to fluoxetine (20 mg/kg). | |
| Rats | Flower extract of Papaver rhoeas | 400 mg/kg | Lowest immobilization time observed at this dose. |
Pharmacokinetics and Toxicology
Table 3: Acute Toxicity of Papaver rhoeas Extract in Mice
| Compound Administered | Route of Administration | LD10 | LD50 | Reference |
| Ethanolic and aqueous extracts of Papaver rhoeas petals | Intraperitoneal (i.p.) | 2000 mg/kg | 4000 mg/kg |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of a test compound (e.g., Papaver rhoeas extract) in mice.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
A video camera for recording the sessions.
-
Behavioral analysis software.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., Papaver rhoeas extract at 100-400 mg/kg) or vehicle (e.g., saline) intraperitoneally 30 minutes before the test. A positive control, such as diazepam (1-2 mg/kg), should also be used.
-
Test Initiation: Place the mouse in the center of the maze, facing an open arm.
-
Data Recording: Record the animal's behavior for a 5-minute session.
-
Parameters to Measure:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol 2: Evaluation of Antidepressant Activity using the Forced Swim Test (FST)
Objective: To screen for antidepressant-like effects of a test compound (e.g., Papaver rhoeas extract) in mice.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 12 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
A video camera for recording.
-
A stopwatch or behavioral analysis software.
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer the test compound (e.g., Papaver rhoeas extract at 1-100 mg/kg), vehicle, or a standard antidepressant (e.g., fluoxetine at 20 mg/kg) intraperitoneally 30 minutes before the test.
-
Test Session: Gently place the mouse into the water-filled cylinder for a 6-minute session.
-
Data Recording: Record the entire session. The first 2 minutes are considered an initial adaptation period and are typically not scored.
-
Scoring: During the final 4 minutes of the test, measure the cumulative time the mouse remains immobile (i.e., making only minimal movements necessary to keep its head above water).
-
Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.
Caption: Experimental workflow for the Forced Swim Test.
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the pharmacological effects of this compound and other alkaloids in Papaver rhoeas are not fully elucidated. However, studies on the plant extract and other benzylisoquinoline alkaloids suggest potential interactions with several key neurotransmitter systems in the central nervous system. These include the dopaminergic, serotonergic, and glutamatergic systems.
Based on the known pharmacology of other benzylisoquinoline alkaloids, a hypothetical signaling pathway for the anxiolytic and antidepressant effects of this compound can be proposed. This may involve the modulation of monoamine neurotransmitter levels, potentially through interaction with dopamine (B1211576) and serotonin (B10506) receptors or transporters.
Caption: Hypothetical signaling pathway for this compound's CNS effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Papaver rhoeas hydroalcoholic extract on blood corticosterone and psychosocial behaviors in the mice model of predator exposure-induced post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and pharmaco-toxicological study of Papaver rhoeas L. in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Papaver rhoeas (Rhoeadine-containing) Extract Administration in Rodent Studies
Disclaimer: Scientific literature detailing the administration of isolated rhoeadine in rodent models is scarce. The following protocols and data are based on studies using hydroalcoholic extracts of Papaver rhoeas (corn poppy), which contains this compound as a major alkaloid constituent. Researchers should consider that the observed effects are due to the combined action of all compounds present in the extract.
Quantitative Data Summary
The administration of Papaver rhoeas hydroalcoholic extract has been investigated in mice for its effects on behavior and its interaction with other substances. The dosages and observed outcomes are summarized below.
Table 1: Administration of Papaver rhoeas Hydroalcoholic Extract in Mice
| Dosage Range (mg/kg) | Route of Administration | Animal Model | Key Findings |
| 25, 50, 100 | Intraperitoneal (i.p.) | Mice | Attenuated morphine tolerance dose-independently.[1][2] |
| 25, 50, 100 | Intraperitoneal (i.p.) | Mice | Reduced the acquisition and expression of morphine-induced behavioral sensitization.[3] |
| 25, 50, 100 | Intraperitoneal (i.p.) | Mice | Ameliorated withdrawal syndromes in morphine-dependent mice.[4][5] |
| 100 | Intraperitoneal (i.p.) | Mice | Reduced locomotory, exploratory, and postural behavior. |
| 400 | Intraperitoneal (i.p.) | Mice | Exhibited a sedative effect. |
| 2000 | Intraperitoneal (i.p.) | Mice | LD10 (Lethal dose for 10% of the population). |
| 4000 | Intraperitoneal (i.p.) | Mice | LD50 (Lethal dose for 50% of the population). |
Experimental Protocols
Preparation of Papaver rhoeas Hydroalcoholic Extract
This protocol is based on methodologies described in the literature for preparing a hydroalcoholic extract of Papaver rhoeas.
Materials:
-
Dried petals of Papaver rhoeas
-
Ethanol (B145695) (e.g., 70%)
-
Distilled water
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Macerate the dried petals of Papaver rhoeas.
-
Soak the macerated petals in a hydroalcoholic solution (e.g., 70% ethanol in distilled water) at room temperature for a specified period (e.g., 72 hours), with occasional agitation.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., below 40°C) to remove the ethanol.
-
Freeze the resulting aqueous extract and then lyophilize it to obtain a dry powder.
-
For administration, dissolve the lyophilized powder in sterile saline to the desired concentration.
Intraperitoneal (i.p.) Administration in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared Papaver rhoeas extract solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate mouse restraint device
Procedure:
-
Restrain the mouse securely, exposing the abdomen. A common method is to gently scruff the mouse.
-
Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the sterile needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, confirming correct needle placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Behavioral Assessment: Forced Swim Test
The forced swim test is a common method to assess depression-like behavior in rodents.
Materials:
-
Transparent cylindrical container (e.g., 25 cm high, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Timer
Procedure:
-
Administer the Papaver rhoeas extract or vehicle control to the mice via i.p. injection 30 minutes before the test.
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water.
-
Record the session (typically 6 minutes).
-
Analyze the recording for the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.
-
After the test, remove the mouse, dry it with a towel, and place it in a warm environment before returning it to its home cage.
Visualizations
Experimental Workflow for a Behavioral Study
Caption: Workflow for a typical rodent behavioral study using Papaver rhoeas extract.
Intraperitoneal Injection Procedure in Mice
Caption: Step-by-step logical flow for performing an intraperitoneal injection in a mouse.
Potential Neurotransmitter System Interactions
Caption: Hypothesized interactions of P. rhoeas extract with key neurotransmitter systems.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Papaver rhoeas extract on the acquisition and expression of morphine-induced behavioral sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Papaver rhoeas extract on the expression and development of morphine-dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Rhoeadine Analogues and Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhoeadine, a prominent member of the papaverrubine class of alkaloids, is naturally found in species of the Papaver genus. It has garnered significant interest within the scientific community due to its potential therapeutic applications, including in the management of morphine dependence, as well as its observed antimicrobial and antidepressant properties. The intricate chemical structure of this compound presents a compelling challenge for synthetic chemists and offers a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthetic strategies for this compound and its analogues, detailed experimental protocols for key reactions, and a summary of available biological activity data.
Introduction
This compound is a benzylisoquinoline alkaloid characterized by a unique bridged ether linkage and a seven-membered ring. Its biological activity is attributed to its distinct three-dimensional structure. The development of synthetic routes to this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies, optimizing its pharmacological profile, and providing a consistent source of these compounds for further research and potential clinical development.
Historically, the total synthesis of this compound was a significant achievement in natural product chemistry. Furthermore, understanding its biosynthetic pathway, where protopine (B1679745) serves as a key precursor, has inspired biomimetic synthetic approaches.[1][2] This document will focus on the chemical synthesis of this compound analogues, providing practical guidance for researchers in this field.
Synthetic Strategies
The synthesis of the this compound core architecture is a complex undertaking that has been approached through various strategies. A key transformation in the biosynthesis and in some synthetic routes is the oxidative cyclization of a protopine-type precursor.
A logical workflow for the synthesis of this compound analogues can be conceptualized as follows:
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Total Synthesis Approach
Biomimetic Synthesis from Protopine
The biosynthetic conversion of protopine to this compound alkaloids provides a valuable blueprint for laboratory synthesis. This transformation involves an oxidative cyclization that forms the characteristic ether bridge of the this compound scaffold.
The proposed biosynthetic pathway is outlined below:
Caption: Simplified biosynthetic pathway from Protopine to this compound.
Experimental Protocols
While detailed, step-by-step protocols for the total synthesis of this compound are scarce in the readily available literature, a general procedure for the isolation of related alkaloids from natural sources can be adapted for the purification of synthetic products.
Protocol 3.1: General Extraction and Isolation of this compound-type Alkaloids from Papaver rhoeas
This protocol is intended for the isolation of this compound from its natural source and can be adapted for the purification of synthetic analogues with similar polarity.
Materials:
-
Dried aerial parts of Papaver rhoeas
-
5% Hydrochloric acid
-
Petroleum ether
-
Diethyl ether
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Preparative thin-layer chromatography (pTLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Percolate the dried and powdered plant material with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a residue.
-
Dissolve the residue in 5% hydrochloric acid.
-
Wash the acidic solution first with petroleum ether and then with diethyl ether to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 7-8) with ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous layer with chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract under vacuum to yield the crude tertiary alkaloid extract.
-
Subject the crude extract to column chromatography on silica gel, followed by preparative thin-layer chromatography for the isolation of individual alkaloids.
-
Characterize the purified compounds using spectroscopic methods (UV, IR, 1H-NMR, and MS) and by comparison with authentic samples.
Data Presentation
Currently, there is a lack of publicly available quantitative data from the synthesis of a series of this compound analogues. The following table is provided as a template for researchers to populate with their own data as they synthesize and evaluate new derivatives.
Table 1: Synthetic this compound Analogues and their Biological Activity (Template)
| Compound ID | R1 | R2 | Yield (%) | Purity (%) | Target | IC50 (µM) | Notes |
| This compound | O-CH2-O | OCH3 | - | >95% | - | - | Natural Product |
| Analogue 1 | |||||||
| Analogue 2 | |||||||
| Analogue 3 |
Conclusion
The synthesis of this compound and its analogues remains a challenging yet rewarding area of research. The complex architecture of these molecules provides a unique platform for the design of novel therapeutic agents. While detailed synthetic protocols are not widely disseminated, the general strategies outlined in this document, particularly the biomimetic approach from protopine, offer a solid starting point for researchers. The future of this compound-based drug discovery will rely on the development of efficient and versatile synthetic routes that enable the systematic exploration of the chemical space around this fascinating natural product. Further research is needed to synthesize a library of analogues and to conduct thorough biological evaluations to unlock the full therapeutic potential of the this compound scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhoeadine Extraction from Papaver rhoeas
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of rhoeadine and other alkaloids from Papaver rhoeas (the common poppy).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preparing Papaver rhoeas for extraction?
A1: Proper preparation of the plant material is crucial. The aerial parts of the plant (stems, leaves, and flowers) should be thoroughly cleaned and dried in a shaded, well-ventilated area for approximately two weeks. After drying, the material must be ground into a coarse or fine powder using an electrical grinder.[1][2] The particle size of the ground material can significantly impact extraction efficiency, with smaller particle sizes generally leading to higher yields, although extremely fine powders can sometimes cause issues with filtration.
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is a critical parameter. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 50-85%), are commonly used and have shown high efficiency in extracting alkaloids from Papaver rhoeas.[1][3][4] Acidified water (e.g., with 5% HCl to achieve a pH of 3-4) can also be used to convert alkaloids into their salt form, which are more soluble in the aqueous phase. The selection of the solvent depends on the subsequent purification steps and the desired purity of the final extract. For instance, an initial extraction with methanol or ethanol is often followed by an acid-base partitioning to separate alkaloids from other plant constituents.
Q3: What is the principle behind acid-base extraction for this compound purification?
A3: Acid-base extraction is a liquid-liquid extraction technique that separates alkaloids based on their basic properties. The process involves:
-
Extracting the alkaloids from the plant material with a solvent (e.g., methanol).
-
The dried extract is then dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atom of the alkaloid, forming a water-soluble salt.
-
This acidic solution is then washed with a non-polar organic solvent (like chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities.
-
The aqueous layer containing the alkaloid salts is then made alkaline (e.g., with NH4OH to pH 7-10). This deprotonates the alkaloid, making it a free base that is soluble in a non-polar organic solvent.
-
Finally, the free base alkaloid is extracted from the aqueous layer using a non-polar organic solvent (e.g., chloroform), which is then evaporated to yield the purified alkaloids.
Q4: How do temperature and extraction time affect the yield of this compound?
A4: Both temperature and extraction time are crucial parameters that need to be optimized. Generally, increasing the temperature enhances the solubility and diffusion rate of the alkaloids, leading to a higher extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds. A common temperature range for solvent extraction is between room temperature and the boiling point of the solvent used. Extraction times can vary from a few hours to over 24 hours depending on the method. For instance, Soxhlet extraction is typically run for several hours, while maceration may be carried out for 24-48 hours. Shorter extraction times with higher efficiency can be achieved with modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).
Q5: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE)?
A5: Ultrasound-assisted extraction (UAE) offers several advantages over conventional methods. The use of ultrasonic waves creates cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and enhancing the release of intracellular contents. This leads to:
-
Increased extraction efficiency and higher yields.
-
Reduced extraction time (often from hours to minutes).
-
Lower solvent consumption.
-
Operation at lower temperatures , which is beneficial for extracting heat-sensitive compounds.
Optimized conditions for UAE of alkaloids from Papaver species have been reported at an ultrasonic frequency of 60 kHz for 1 hour at 40°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Alkaloid Yield | 1. Incomplete extraction. 2. Inappropriate solvent selection. 3. Suboptimal extraction parameters (temperature, time, solvent-to-solid ratio). 4. Degradation of this compound. | 1. Ensure the plant material is finely ground. Increase extraction time or perform multiple extraction cycles. 2. Use polar solvents like methanol or ethanol, or an acidified aqueous solution. 3. Optimize parameters; systematically vary temperature, time, and solvent-to-solid ratio. A higher solvent-to-solid ratio generally improves extraction efficiency. 4. Avoid excessive heat and prolonged exposure to light. Store extracts at low temperatures. |
| Difficulty Filtering the Extract | 1. Very fine plant material clogging the filter. 2. Presence of mucilaginous compounds. | 1. Use a coarser grind of the plant material. 2. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove some interfering substances. Use centrifugation to pellet the solid material before decanting the supernatant. |
| Impure Final Product | 1. Co-extraction of other plant constituents (e.g., pigments, fats, waxes). 2. Incomplete separation during acid-base partitioning. | 1. Perform a defatting step with a non-polar solvent (e.g., hexane) before the main extraction. 2. Ensure the pH is correctly adjusted in each step of the acid-base extraction. Perform multiple washes with the organic solvent to ensure complete removal of impurities. |
| Inconsistent Results | 1. Variation in the alkaloid content of the plant material. 2. Lack of precise control over extraction parameters. | 1. Source plant material from a consistent supplier and harvest at the same growth stage. 2. Carefully control and monitor all extraction parameters, including temperature, time, solvent volume, and pH. |
Data Presentation
Table 1: Comparison of Total Alkaloid Yield from Papaver rhoeas using Different Extraction Methods
| Extraction Method | Plant Part | Solvent(s) | Alkaloid Yield (%) | Reference |
| Maceration & Acid-Base Partitioning | Aerial Parts | Methanol, 5% HCl, NH4OH, Chloroform | 0.07 - 0.19 | |
| Soxhlet Extraction & Acid-Base Partitioning | Stems and Flowers | 100% Ethanol, 5% HCl, NaHCO3, Chloroform | Not specified for this compound, but alkaloids were detected. | |
| Hot Extraction (Soxhlet) & Acid-Base Partitioning | Aerial Parts | 85% Methanol, Hexane (defatting), 6% HCl, NH4OH, Chloroform | Not specified for this compound, but alkaloids were isolated. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This protocol provides a detailed methodology for the extraction and purification of this compound from the dried aerial parts of Papaver rhoeas.
-
Preparation of Plant Material:
-
Dry the aerial parts of Papaver rhoeas in the shade for two weeks.
-
Grind the dried material into a coarse powder.
-
-
Initial Extraction:
-
Macerate the powdered plant material in methanol at room temperature.
-
Concentrate the methanolic extract under vacuum to obtain a residue.
-
-
Acid-Base Partitioning:
-
Suspend the residue in a 5% hydrochloric acid solution.
-
Wash the acidic solution with diethyl ether or light petroleum to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 7-8) with ammonium (B1175870) hydroxide (B78521) (NH4OH).
-
Extract the alkaloids from the alkaline solution with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the tertiary alkaloid extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Alkaloids
This protocol outlines a modern, efficient method for extracting alkaloids from Papaver species.
-
Preparation of Plant Material:
-
Dry and grind the plant material to a fine powder.
-
-
Ultrasonic Extraction:
-
Mix the powdered plant material with the extraction solvent (e.g., water-methanol 80:20) in a flask.
-
Place the flask in an ultrasonic bath.
-
Apply ultrasound at a frequency of 60 kHz for 1 hour at a controlled temperature of 40°C.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the solid plant material from the extract.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
The resulting extract can be directly analyzed or subjected to further purification steps.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Modulation of the HPA axis by P. rhoeas extract.
References
- 1. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Papaver rhoeas L. stem and flower extracts: Anti-struvite, anti-inflammatory, analgesic, and antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized ultrasound-assisted extraction procedure for the analysis of opium alkaloids in papaver plants by cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rhoeadine Instability in DMSO Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the stability of Rhoeadine in dimethyl sulfoxide (B87167) (DMSO) solutions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues observed during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound in DMSO solution has changed color. What does this indicate?
A change in the color of your this compound solution can be an indicator of degradation. This compound, an isoquinoline (B145761) alkaloid, may undergo oxidation or other chemical transformations that result in colored byproducts. Exposure to air (oxygen), light, or impurities in the DMSO can accelerate these processes. It is recommended to prepare fresh solutions and minimize exposure to ambient conditions.
Q2: I've observed a precipitate in my this compound DMSO stock after storing it at -20°C. Is the compound degraded?
Precipitation after a freeze-thaw cycle is a common issue and does not necessarily mean the compound has degraded. It is more likely a solubility issue. To resolve this, gently warm the solution to room temperature and vortex or sonicate to redissolve the compound completely before use. To mitigate this, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended procedure for preparing a stable this compound stock solution in DMSO?
To ensure the stability of your this compound stock solution, it is crucial to use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may contribute to the hydrolysis of sensitive compounds. Prepare the solution in a clean, dry environment and store it in tightly sealed vials. For long-term storage, it is recommended to store aliquots at -80°C and protected from light.
Q4: How can I determine if my this compound solution has degraded?
The most reliable way to assess the stability of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can quantify the amount of this compound remaining and detect the presence of any degradation products.
Q5: Are there alternative solvents to DMSO for dissolving this compound?
While DMSO is a common solvent due to its high dissolving power, other organic solvents can be used depending on the experimental requirements. This compound is also soluble in chloroform, dichloromethane, and ethyl acetate[1]. However, the stability of this compound in these solvents would also need to be validated for your specific application.
Troubleshooting Guide
Problem: Decreased Biological Activity of this compound Solution
If you observe a progressive decrease in the expected biological activity of your this compound solution over time, it is likely due to chemical degradation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis | This compound's chemical structure contains functional groups that may be susceptible to hydrolysis, especially in the presence of water. Even anhydrous DMSO can absorb atmospheric moisture over time. | Use fresh, high-purity anhydrous DMSO. Store stock solutions in small, single-use aliquots to minimize exposure to air and moisture. |
| Oxidation | The tertiary amine group in this compound can be susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions. | Prepare and handle solutions under subdued light. Store stock solutions protected from light at -80°C. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce atmospheric moisture and oxygen, potentially accelerating degradation. | Aliquot the stock solution into volumes appropriate for single experiments to avoid repeated warming and cooling of the entire batch. |
| Improper Storage | Storing this compound solutions at room temperature or even at 4°C for extended periods can lead to significant degradation. | For long-term stability, store DMSO stock solutions at -80°C. For short-term use (a few days), -20°C may be acceptable, but validation is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable stock solution of this compound in DMSO.
Materials:
-
This compound (high purity)
-
Anhydrous DMSO (high-purity, spectroscopy or molecular biology grade)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of this compound powder accurately in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
For immediate use, proceed with your experiment. For storage, aliquot the stock solution into single-use amber vials, purge with an inert gas (optional), and store at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To determine the stability of this compound in DMSO solution over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (or other suitable buffer, pH to be optimized)
-
This compound reference standard
-
Stored this compound in DMSO solution
Procedure:
-
Preparation of Mobile Phase: Prepare an appropriate mobile phase, for instance, a gradient of acetonitrile and ammonium acetate buffer. The exact conditions may need to be optimized for your specific column and system.
-
Preparation of Standard Curve: Prepare a series of dilutions of a freshly prepared this compound stock solution of known concentration to create a standard curve.
-
Sample Preparation: Thaw an aliquot of your stored this compound solution at room temperature. Dilute a small volume of the stock solution with the mobile phase to a concentration that falls within the range of your standard curve.
-
HPLC Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Quantify the concentration of this compound in your stored sample using the standard curve.
-
Calculate the percentage of this compound remaining compared to the initial concentration.
-
Examine the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
References
Technical Support Center: Resolving Peak Tailing in Rhoeadine HPLC Analysis
Welcome to the technical support center for troubleshooting HPLC (High-Performance Liquid Chromatography) analysis of Rhoeadine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly peak tailing, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the trailing edge being broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] For this compound, which is an alkaloid and a basic compound, peak tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate quantification challenging.[2][4]
-
Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, affecting the precision of quantitative results.[2]
-
Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[2]
Q2: What are the primary causes of peak tailing when analyzing a basic compound like this compound?
A2: The primary causes of peak tailing for basic compounds such as this compound are often multifaceted, stemming from chemical interactions, column issues, or instrumental factors.[3] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, as a basic alkaloid, can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][5] This secondary retention mechanism is a major contributor to peak tailing.[2][6]
-
Improper Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both this compound (predicted pKa ≈ 6.4) and the silanol groups on the stationary phase.[3][7] An unsuitable pH can worsen these secondary interactions.[8][9]
-
Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[2][10]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, which can cause poor peak shape.[2]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from lengthy or wide-bore tubing and improper fittings, can lead to peak broadening and tailing for all analytes.[11][12]
Q3: How does the pH of the mobile phase specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[8][13]
-
At Low pH (typically below 3): The acidic silanol groups on the silica (B1680970) surface are protonated (Si-OH) and therefore less likely to interact with the protonated this compound molecules through ion exchange.[5] This reduction in secondary interactions generally leads to more symmetrical peaks.[5][14]
-
At Mid-range pH (around the pKa of this compound, ~6.4): A mixture of ionized and non-ionized forms of this compound will exist.[13] This can lead to peak broadening or splitting, as the different forms may have varying retention times.[9][13]
-
At High pH (typically above 8): The ionization of this compound is suppressed, meaning it is in its neutral form.[3] This can minimize interactions with the stationary phase and improve peak shape. However, it's crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[4][5]
Q4: What is an acceptable peak tailing factor?
A4: The tailing factor, also known as the asymmetry factor, is a quantitative measure of peak symmetry. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[5] However, for high-precision quantitative analysis, a value as close to 1.0 as possible is desirable.[2] A value greater than 1.2 often indicates significant tailing that should be addressed.[10]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues during this compound analysis.
Guide 1: Initial System and Method Checks
If you are experiencing peak tailing, begin with these foundational checks.
Step 1: Verify System Suitability Review your current and historical system suitability data. A sudden onset of peak tailing for your this compound standard may point to a problem with the column or mobile phase.
Step 2: Check for Column Overload To determine if column overload is the cause, dilute your sample by a factor of 10 and inject it again. If the peak shape becomes more symmetrical, you were likely overloading the column.[2]
Experimental Protocol: Column Overload Test
-
Prepare the standard this compound sample at the concentration you are currently using.
-
Analyze the sample using your established HPLC method and record the peak tailing factor.
-
Prepare a 1:10 dilution of the standard sample using the mobile phase as the diluent.
-
Inject the diluted sample and record the peak tailing factor.
-
Observation: A significant improvement in peak symmetry (a tailing factor closer to 1.0) with the diluted sample confirms column overload.[10]
Solution:
-
Reduce the sample concentration.
-
Decrease the injection volume.[10]
Guide 2: Optimizing Mobile Phase Conditions
The mobile phase composition is a powerful tool for mitigating peak tailing.
Strategy 1: Adjust Mobile Phase pH Manipulating the mobile phase pH is often the most effective way to reduce silanol interactions.
Experimental Protocol: pH Adjustment
-
Low pH Approach: Prepare a mobile phase with a pH of 3.0 or lower using an appropriate buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer).[11] Ensure your column is stable at low pH.[5]
-
High pH Approach: If using a pH-stable column (e.g., a hybrid or base-deactivated column), prepare a mobile phase with a pH of 8.0 or higher using a suitable buffer (e.g., ammonium (B1175870) bicarbonate).[4]
-
Equilibrate the column with the new mobile phase for at least 30-60 minutes.
-
Inject the this compound standard and evaluate the peak shape.
Strategy 2: Incorporate Mobile Phase Additives Additives can be used to mask active silanol sites.
Experimental Protocol: Using a Competing Base
-
Prepare your mobile phase and add a competing base, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 5-20 mM).[15][16]
-
Thoroughly mix and degas the mobile phase.
-
Equilibrate the column and inject the this compound standard.
-
Note: While effective, competing bases can sometimes shorten column lifetime and may not be suitable for LC-MS applications due to ion suppression.[16]
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Buffer System | Expected Tailing Factor for this compound | Rationale |
| 2.5 | 0.1% Formic Acid | 1.0 - 1.3 | Silanol groups are protonated, minimizing interaction with protonated this compound.[5][14] |
| 7.0 | 10 mM Phosphate Buffer | > 1.5 | Silanol groups are ionized, leading to strong secondary interactions with this compound.[5] |
| 9.0 | 10 mM Ammonium Bicarbonate | 1.0 - 1.4 | This compound is in its neutral form, reducing interactions (requires a high-pH stable column).[3] |
Guide 3: Column and Hardware Troubleshooting
If mobile phase optimization does not resolve the issue, investigate the column and HPLC system hardware.
Step 1: Column Flushing and Regeneration Contaminants strongly retained on the column can cause peak tailing.
Experimental Protocol: Column Wash
-
Disconnect the column from the detector.
-
Flush the column with a series of strong solvents. For a C18 column, a typical sequence is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Dichloromethane (if compatible with your system)
-
Isopropanol
-
Methanol
-
-
Equilibrate the column with your mobile phase before re-connecting the detector.
Step 2: Check for Extra-Column Volume and Voids If all peaks in your chromatogram are tailing, the issue may be related to the system hardware.[11]
Troubleshooting Steps:
-
Fittings and Tubing: Ensure all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.[12]
-
Column Void: A void at the head of the column can cause peak tailing. This can sometimes be addressed by reversing the column and flushing it (check the manufacturer's instructions first). If the problem persists, the column may need to be replaced.
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Peak Tailing
Caption: A step-by-step decision tree for diagnosing and resolving peak tailing.
Mechanism of Silanol Interaction with this compound
Caption: Chemical interactions leading to peak tailing at different pH levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. This compound CAS#: 2718-25-4 [m.chemicalbook.com]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. uhplcs.com [uhplcs.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromtech.com [chromtech.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
addressing ion suppression in Rhoeadine mass spectrometry
Welcome to the technical support center for Rhoeadine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound mass spectrometry?
A1: Ion suppression is a matrix effect where components in a sample (e.g., from plasma, urine, or a plant extract) interfere with the ionization of the target analyte, in this case, this compound, within the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[2] The phenomenon occurs when co-eluting matrix components compete with the analyte for ionization or alter the physical properties of the droplets in the electrospray ionization (ESI) source, hindering the efficient formation of gas-phase ions.[1] Given that this compound is often analyzed in complex biological or plant matrices, understanding and addressing ion suppression is critical for reliable quantification.
Q2: What are the common causes of ion suppression in LC-MS/MS analysis of this compound?
A2: Ion suppression can stem from a variety of sources, which can be broadly categorized as endogenous or exogenous.
-
Endogenous Matrix Components: These are substances naturally present in the sample, such as salts, proteins, and lipids (especially phospholipids (B1166683) in plasma samples).[3]
-
Exogenous Substances: These are introduced during sample collection, preparation, or analysis. Examples include anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.[4]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
-
Co-eluting Metabolites: Metabolites of this compound or other related alkaloids that have similar chemical properties and retention times can also interfere with ionization.
Q3: How can I determine if my this compound analysis is affected by ion suppression?
A3: There are two primary methods to assess the presence and extent of ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify the regions in your chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any dip in the constant baseline signal of this compound indicates the retention time of interfering components from the matrix.
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the numerical extent of ion suppression or enhancement. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract that has already gone through the sample preparation process. The ratio of these responses provides a "matrix factor," indicating the degree of suppression or enhancement.
Troubleshooting Guide: Addressing Ion Suppression
If you have confirmed that your this compound analysis is compromised by ion suppression, follow this troubleshooting workflow to mitigate the issue.
Strategy 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample reaches the mass spectrometer.
Data on Sample Preparation Effectiveness for Alkaloids (Illustrative)
The following table summarizes representative data on matrix effects and recovery for different sample preparation techniques for alkaloid analysis in plasma. Note that while this data is not for this compound specifically, it illustrates the comparative effectiveness of these methods.
| Sample Preparation Method | Analyte Category | Matrix | Average Matrix Effect (%)* | Average Recovery (%) | Reference |
| Protein Precipitation (PPT) | Alkaloids | Rat Plasma | 85.2 - 98.5 | 81.2 - 110.1 | |
| Solid-Phase Extraction (SPE) | Cannabinoids | Human Plasma | >95 (implied) | >95 | |
| Liquid-Liquid Extraction (LLE) | Cannabinoids | Human Plasma | ~65 (implied) | ~65 | |
| HybridSPE | Propranolol | Rat Plasma | High (implied) | High (implied) |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression.
Recommended Protocols:
-
For Plasma/Serum Samples (Pharmacokinetic Studies): Solid-Phase Extraction (SPE) is often the most effective method for removing phospholipids and other major interferences. Mixed-mode or polymeric SPE cartridges are recommended. Protein precipitation (PPT) with acetonitrile or methanol (B129727) is a simpler but generally less clean alternative.
-
For Plant Extracts: Sample preparation for plant matrices often involves an initial extraction with a solvent like ethanol (B145695) or methanol, followed by a clean-up step. For quantitative analysis, SPE is highly recommended to remove pigments and other complex plant components.
Strategy 2: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, adjusting the liquid chromatography can help separate this compound from co-eluting interferences.
-
Modify the Gradient: A shallower gradient can increase the resolution between this compound and interfering peaks.
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and shift the retention times of interfering compounds.
-
Use a Different Column Chemistry: If a standard C18 column is being used, consider a column with a different stationary phase, such as phenyl-hexyl or a biphenyl (B1667301) column, to achieve a different elution order.
Strategy 3: Adjust Mass Spectrometer Parameters
As a final step, modifications to the MS instrument settings can sometimes alleviate ion suppression.
-
Change the Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds. If your instrument has an APCI source, it is worth evaluating.
-
Switch Ionization Polarity: If analyzing in positive ion mode, try switching to negative ion mode. Fewer compounds are typically ionized in negative mode, which may eliminate the specific interference affecting this compound.
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the quantification of ion suppression for this compound in a specific matrix.
Objective: To calculate the Matrix Factor (MF) for this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated animal) through your entire sample preparation procedure. Spike the same known amount of this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the known amount of this compound into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. A validated LC-MS/MS determination method for the illegal food additive rhodamine B: Applications of a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Rhoeadine
Welcome to the technical support center for the chemical synthesis of Rhoeadine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yields, encountered during the synthesis of this complex Papaveraceae alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and visualizations to aid in your synthetic endeavors.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the multi-step synthesis of this compound can arise from various factors, from suboptimal reaction conditions to challenges in product isolation. This guide provides a systematic approach to identifying and resolving these issues.
Problem ID: LOW-YIELD-PS-01
-
Issue: Low yield in the initial Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline core.
-
Potential Causes:
-
Incomplete reaction due to insufficient acidity or reaction time.
-
Decomposition of the starting β-arylethylamine or aldehyde.
-
Formation of side products through competing reaction pathways.
-
-
Suggested Solutions:
-
Optimize Acid Catalyst: Screen various Brønsted or Lewis acids (e.g., TFA, HCl, TsOH) and their concentrations. The Pictet-Spengler reaction is acid-catalyzed, but excessive acidity can lead to substrate degradation.[1][2][3]
-
Adjust Reaction Temperature and Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. While some Pictet-Spengler reactions proceed at room temperature, others may require gentle heating to go to completion.[1]
-
Purity of Starting Materials: Ensure the β-arylethylamine and aldehyde starting materials are of high purity, as impurities can inhibit the reaction or lead to unwanted side reactions.
-
Problem ID: LOW-YIELD-OC-02
-
Issue: Poor yield during the key intramolecular oxidative coupling step to form the benzindenoazepine skeleton.
-
Potential Causes:
-
Incorrect choice of oxidizing agent.
-
Substrate degradation under harsh oxidative conditions.
-
Steric hindrance preventing the desired bond formation.
-
-
Suggested Solutions:
-
Screen Oxidizing Agents: A variety of oxidizing agents can be employed for such transformations. It is advisable to screen a panel of reagents, including hypervalent iodine compounds (e.g., PIDA, IBX) and metal-based oxidants.
-
Control Reaction Conditions: Low temperatures can often minimize side reactions and degradation. Carefully control the rate of addition of the oxidizing agent to prevent localized high concentrations.
-
Protecting Group Strategy: The presence of bulky protecting groups near the reaction centers can sterically hinder the desired coupling. Re-evaluate the protecting group strategy to minimize steric clash.
-
Problem ID: LOW-YIELD-PUR-03
-
Issue: Significant loss of product during purification steps.
-
Potential Causes:
-
Product degradation on silica (B1680970) gel.
-
Co-elution with impurities.
-
Inappropriate solvent system for chromatography.
-
-
Suggested Solutions:
-
Alternative Purification Methods: If the product is sensitive to silica gel, consider alternative purification techniques such as preparative HPLC, crystallization, or using a different stationary phase like alumina.
-
Optimize Chromatographic Conditions: Systematically screen different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes improve the recovery of amine-containing compounds from silica gel.
-
Salt Formation and Extraction: Consider converting the alkaloid product into a salt to facilitate purification through extraction. The purified salt can then be neutralized to recover the freebase.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed biosynthetic precursor to this compound?
A1: Radi-labelling studies suggest that the alkaloid protopine (B1679745) is the biosynthetic precursor to this compound.[4] Understanding the biosynthetic pathway can provide insights into potential synthetic strategies.
Q2: Are there any specific spectral characteristics I should look for to confirm the formation of the this compound skeleton?
A2: The complex polycyclic structure of this compound gives rise to a characteristic NMR spectrum. Key features to look for include the signals corresponding to the methylenedioxy protons and the unique shifts of the aromatic and aliphatic protons within the strained ring system. Mass spectrometry will also show a characteristic fragmentation pattern.
Q3: Can computational modeling help in predicting reaction outcomes and optimizing yields?
A3: Yes, density functional theory (DFT) and other computational methods can be valuable tools to understand reaction mechanisms, predict the feasibility of certain transformations, and identify potential side products. This can help in rationally designing experiments to favor the desired product and improve yield.
Data Presentation: Reaction Optimization
Systematic optimization of reaction conditions is crucial for improving yield. We recommend maintaining a detailed log of your experimental parameters and results. Below is a template table for optimizing a key reaction step.
| Entry | Reactant A (eq.) | Reactant B (eq.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | 10 | DCM | 25 | 12 | |
| 2 | 1.0 | 1.2 | 20 | DCM | 25 | 12 | |
| 3 | 1.0 | 1.2 | 10 | Toluene | 80 | 6 | |
| 4 | 1.0 | 1.5 | 10 | Toluene | 80 | 6 |
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of this compound and related alkaloids. These should be adapted and optimized for your specific substrates.
Protocol 1: General Procedure for Pictet-Spengler Reaction
-
To a solution of the β-arylethylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.1-1.5 eq.).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Intramolecular Oxidative Coupling
-
Dissolve the substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane) and cool the solution to the desired temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.
-
Add the oxidizing agent (e.g., phenyliodine(III) diacetate (PIDA), 1.1-1.5 eq.) portion-wise over a period of time.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate).
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Diagram 1: Simplified Synthetic Pathway to this compound Core
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Pictet-Spengler Reaction
Caption: A decision tree for troubleshooting low yields.
Diagram 3: Potential Side Reaction in Oxidative Coupling
Caption: Competing pathways in the oxidative coupling step.
References
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Technical Support Center: Purification of Rhoeadine from Complex Mixtures
Welcome to the technical support center for the purification of Rhoeadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges during the isolation of this compound from complex botanical mixtures, primarily from Papaver rhoeas (the corn poppy).
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?
A1: The primary challenge in purifying this compound lies in the complexity of its natural source, Papaver rhoeas. The plant contains a diverse array of structurally similar benzylisoquinoline alkaloids, including those of the protoberberine, aporphine, benzophenanthridine, and protopine (B1679745) types.[1][2] These co-occurring alkaloids often share similar physicochemical properties with this compound, making their separation difficult with standard chromatographic techniques. Key challenges include:
-
Co-elution: Structurally related alkaloids can have very similar retention times in chromatographic systems.
-
Low relative abundance: this compound may not be the most abundant alkaloid, requiring highly selective purification methods.
-
Sample Matrix Complexity: The crude extract contains numerous other phytochemicals like flavonoids, anthocyanins, and essential oils that can interfere with the purification process.[3]
Q2: What is a standard starting protocol for extracting alkaloids from Papaver rhoeas?
A2: A common and effective method is an acid-base liquid-liquid extraction. This technique leverages the basic nature of alkaloids to separate them from neutral and acidic compounds. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My final product shows multiple spots on a TLC plate. How can I improve the purity?
A3: Multiple spots on a TLC plate indicate the presence of impurities, likely other alkaloids. To improve purity, consider the following:
-
Optimize Column Chromatography: Experiment with different solvent systems for your silica (B1680970) gel column. A gradient elution from a non-polar solvent to a more polar one can improve separation.[3] Refer to the "Troubleshooting Guide" for more details.
-
Use Preparative TLC (pTLC): For smaller scales, pTLC can offer better resolution than column chromatography.[3]
-
Employ High-Performance Liquid Chromatography (HPLC): For high-purity final products, preparative HPLC is often necessary. A reversed-phase C18 column is a good starting point.
-
Consider Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption of the sample and handling larger sample loads.[4][5][6]
Q4: I am experiencing low yields of the total alkaloid extract. What could be the issue?
A4: Low yields can stem from several factors in the extraction process:
-
Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area for solvent penetration. The percolation or maceration time with the initial solvent (e.g., methanol) may also need to be extended.
-
Inefficient Acid-Base Extraction: The pH during the acid and base extraction steps is critical. Ensure the acidic solution is sufficiently acidic (pH 2-3) to protonate all alkaloids and the basic solution is sufficiently alkaline (pH 9-10) to deprotonate them for extraction into the organic solvent.
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping your product. These can sometimes be broken by adding brine or by centrifugation.
-
Plant Material Quality: The alkaloid content in Papaver rhoeas can vary depending on the geographical location, harvest time, and plant part used.[3]
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Other Alkaloids in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| This compound peak/fraction is broad and overlaps with other peaks. | Inappropriate solvent system. | 1. Modify Polarity: Adjust the ratio of your mobile phase components. For normal phase (silica), if compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, gradually increase the polarity.2. Add a Modifier: For alkaloid separation on silica, adding a small amount of a basic modifier like diethylamine (B46881) or ammonia (B1221849) to the mobile phase (e.g., cyclohexane:chloroform (B151607):diethylamine) can improve peak shape by reducing tailing.[3] |
| Multiple alkaloids in a single fraction after column chromatography. | Column is overloaded. | Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Inconsistent elution times between runs. | Inconsistent column packing or solvent composition. | Ensure the column is packed uniformly to avoid channeling. Use freshly prepared solvents for each run to prevent changes in composition due to evaporation. |
Issue 2: Low Recovery from Preparative HPLC
| Symptom | Possible Cause | Suggested Solution |
| Low mass of purified this compound compared to the amount injected. | Irreversible adsorption on the column; sample precipitation. | 1. Check Solubility: Ensure the sample is fully dissolved in the mobile phase before injection. Filtering the sample is crucial.2. Column Conditioning: Equilibrate the column thoroughly with the initial mobile phase conditions.3. Optimize Mobile Phase: Adjust the pH of the mobile phase. For alkaloids, a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can improve peak shape and recovery. |
| The collected this compound fraction is not pure. | Poor resolution between this compound and impurities. | 1. Optimize the Gradient: A slower, more shallow gradient around the elution time of this compound can significantly improve resolution.[7]2. Change Selectivity: Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different organic modifier in the mobile phase (e.g., methanol (B129727) instead of acetonitrile). |
Data Presentation
Table 1: Comparison of Alkaloid Extraction Yields from Papaver rhoeas
| Plant Origin | Extraction Method | Total Tertiary Alkaloid Extract Yield (%) | Reference |
| Turkey | Methanol percolation followed by acid-base extraction | 0.07 - 0.19 | [3] |
| Cyprus | Methanol percolation followed by acid-base extraction | 0.09 - 0.18 | [3] |
Note: Yields are for the total alkaloid extract, not for pure this compound.
Table 2: Example Solvent Systems for Chromatographic Purification of this compound-type Alkaloids
| Chromatography Type | Stationary Phase | Mobile Phase System | Application | Reference |
| Preparative TLC | Silica Gel | Cyclohexane:Chloroform:Diethylamine (7:2:1) | Isolation of pure alkaloids from fractions | [3] |
| Preparative TLC | Silica Gel | Cyclohexane:Diethylamine (9:1) | Isolation of pure alkaloids from fractions | [3] |
| Column Chromatography | Silica Gel | CHCl₃ and CHCl₃:MeOH gradients (95:5, 90:10, 80:20) | Fractionation of the crude alkaloid extract | [3] |
| Counter-Current Chromatography | Liquid-Liquid | Hexane-Ethyl Acetate-Methanol-Water (5:5:7:3) | Preparative isolation of less polar compounds | [4] |
Experimental Protocols
Protocol 1: Extraction of Total Tertiary Alkaloids from Papaver rhoeas
This protocol is adapted from methodologies described for the extraction of alkaloids from Papaver species.[3]
-
Maceration: Dry and finely powder the aerial parts of Papaver rhoeas. Macerate the powder in methanol at room temperature for 24-48 hours.
-
Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acidification: Dissolve the residue in a 5% hydrochloric acid solution. This will protonate the alkaloids, making them water-soluble.
-
Washing with Non-Polar Solvent: Wash the acidic aqueous solution with a non-polar solvent like petroleum ether or diethyl ether to remove neutral and weakly basic impurities. Discard the organic layer.
-
Basification: Make the aqueous layer alkaline by adding ammonium (B1175870) hydroxide (B78521) (NH₄OH) to reach a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Alkaloids: Extract the alkaloids from the basic aqueous solution using a chlorinated solvent like chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). Repeat the extraction 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the total tertiary alkaloid extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., chloroform or hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol. For example, use a stepwise gradient of Chloroform:Methanol (99:1, 95:5, 90:10, etc.).[3]
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions that contain the compound of interest (this compound) based on their TLC profiles. The Rf value will depend on the specific TLC system used.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for improving product purity.
References
- 1. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 3. Variation of alkaloid contents and antimicrobial activities of Papaver rhoeas L. growing in Turkey and northern Cyprus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conical coils counter-current chromatography for preparative isolation and purification of tanshinones from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Countercurrent Separations as Effective Purification Techniques for Iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rhoeadine Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Rhoeadine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family, such as the corn poppy (Papaver rhoeas).[1][2][3] Like many alkaloids, its complex structure is susceptible to chemical degradation, which can lead to a loss of potency, altered biological activity, and the formation of unknown impurities. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors that can compromise the stability of this compound and other alkaloids include exposure to light (photodegradation), adverse temperatures, non-optimal pH conditions (hydrolysis), and oxidation.[4] The presence of reactive chemicals or enzymes can also contribute to its degradation.
Q3: What are the ideal short-term and long-term storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container at -20°C. For short-term storage, keeping it at 2-8°C is also an option.[5] It is crucial to minimize exposure to moisture and light.
Q4: How should I store this compound in solution?
A4: this compound in solution is generally less stable than in its solid form. If you must store it in solution, use a suitable solvent such as DMSO, ethanol, or a buffered aqueous solution at an optimal pH (ideally slightly acidic).[6][7] Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these solutions at -20°C or -80°C for long-term storage and protect them from light.
Q5: What are the visible signs of this compound degradation?
A5: Visual indicators of degradation can include a change in color or the appearance of precipitate in solutions. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like HPLC or LC-MS to assess the purity of your this compound sample, especially after prolonged storage or exposure to stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | This compound may have degraded in the experimental buffer or media. | Check the pH and composition of your experimental medium. Some buffers can accelerate hydrolysis. Perform a stability test of this compound in your specific buffer. Prepare fresh solutions before each experiment. |
| Appearance of unexpected peaks in chromatography. | This indicates the formation of degradation products. | Review your storage and handling procedures. Consider potential exposure to light, extreme temperatures, or incompatible solvents. Characterize the degradation products if possible to understand the degradation pathway. |
| Inconsistent experimental results. | This could be due to the use of partially degraded this compound. | Always use freshly prepared solutions from a properly stored solid sample. Re-qualify your stock of this compound if it has been stored for an extended period. |
| Precipitate forms in a stored solution. | The solvent may not be optimal, or the concentration may be too high for the storage temperature. Degradation products may also be less soluble. | Try a different solvent system or a lower concentration. If using aqueous buffers, ensure the pH is in a range where this compound is stable and soluble. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Materials:
-
This compound reference standard
-
HPLC grade solvents (acetonitrile, methanol (B129727), water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Oven
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a set time (e.g., 24 hours).
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 80°C) for a specified duration (e.g., 48 hours). Also, subject the this compound stock solution to the same conditions.
-
Photodegradation: Expose the solid this compound and the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8] Keep a control sample wrapped in aluminum foil to protect it from light.
4. Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Quantitative Data on Stability
While specific public data on the degradation kinetics of this compound is limited, the following table provides an illustrative summary of the expected stability of a typical isoquinoline alkaloid under various conditions. Note: This data is for illustrative purposes and should be confirmed by experimental studies for this compound.
| Condition | Parameter | Value | Expected % Degradation (Illustrative) |
| Temperature | Storage of Solid | -20°C | < 1% over 1 year |
| 4°C | < 5% over 1 year | ||
| 25°C | 5-15% over 6 months | ||
| Storage of Solution | -20°C | < 5% over 6 months | |
| (in methanol) | 4°C | 10-20% over 1 month | |
| pH | Solution (25°C) | pH 3-5 | < 5% over 24 hours |
| pH 7 | 5-15% over 24 hours | ||
| pH > 8 | > 20% over 24 hours | ||
| Light | Solid (Photostability chamber) | ICH Q1B | 5-10% |
| Solution (Photostability chamber) | ICH Q1B | 15-30% | |
| Oxidation | 3% H₂O₂ in Solution | 24 hours | > 30% |
Visualizations
Caption: Troubleshooting workflow for unexpected this compound degradation.
Caption: Potential interaction of this compound with a generic opioid receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Rhoeadine | 2718-25-4 | FR27723 | Biosynth [biosynth.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Method Validation for Sensitive Rhoeadine Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the method validation of sensitive Rhoeadine quantification, typically using UPLC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in developing a sensitive method for this compound quantification in biological matrices?
A1: The most significant challenge is typically managing the matrix effect .[1][2] Biological samples like plasma or serum are complex and contain numerous endogenous components such as phospholipids (B1166683) and proteins.[3] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer, leading to either ion suppression or enhancement.[1][2] This can severely impact the accuracy, precision, and sensitivity of the assay. Therefore, a thorough evaluation and mitigation of matrix effects are critical steps in method validation.
Q2: What type of analytical method is best suited for the sensitive quantification of this compound?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity, selectivity, and speed. The selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for precise detection and quantification of this compound even at low concentrations in complex biological matrices.
Q3: What are the key parameters that must be evaluated during method validation for this compound quantification?
A3: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the analyte's signal.
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A SIL-IS (e.g., this compound-d3) is highly recommended because it has nearly identical physicochemical properties to this compound. It will co-elute and experience similar extraction recovery and matrix effects. By using the ratio of the analyte signal to the IS signal, variations caused by sample preparation and matrix effects can be effectively compensated, leading to more accurate and precise quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: I am not achieving the desired Limit of Quantitation (LOQ) for this compound. What are the potential causes and how can I improve sensitivity?
A: Low sensitivity can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Mass Spectrometer Optimization:
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (precursor/product ion selection, collision energy, cone voltage).
-
Rationale: Ensures the instrument is tuned for maximum signal response for this compound's specific mass transitions.
-
-
Sample Preparation and Extraction Efficiency:
-
Action: Evaluate the extraction recovery. If using protein precipitation (PPT), test different organic solvents (e.g., acetonitrile (B52724) vs. methanol) and their ratios to the sample. If recovery is low, consider a more selective technique like solid-phase extraction (SPE).
-
Rationale: Inefficient extraction will result in less analyte reaching the detector. SPE can provide a cleaner extract and concentrate the analyte, improving signal.
-
-
Chromatographic Conditions:
-
Action: Ensure the mobile phase composition is optimal for this compound's retention and peak shape. A poor peak shape (e.g., broad or tailing peaks) will reduce the peak height and thus the sensitivity. Consider adjusting the pH of the mobile phase; since this compound is an alkaloid, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used.
-
Rationale: Sharp, symmetrical peaks concentrate the analyte signal over a shorter time, leading to a better signal-to-noise ratio.
-
-
Matrix Effects:
-
Action: Investigate for ion suppression, a common cause of low signal in complex matrices.
-
Rationale: Co-eluting matrix components can compete with this compound for ionization, drastically reducing its signal. Refer to the Matrix Effects section for mitigation strategies.
-
Issue 2: High Variability in Results (Poor Precision)
Q: My replicate quality control (QC) samples show high relative standard deviation (%RSD). What should I investigate?
A: Poor precision indicates inconsistency in the analytical process.
-
Internal Standard (IS) Addition:
-
Action: Verify the precision of the IS addition step. Ensure the IS is added consistently to all samples, standards, and QCs before any extraction steps.
-
Rationale: Inconsistent IS concentration will lead to variable analyte/IS ratios and, consequently, inaccurate quantification.
-
-
Sample Preparation:
-
Action: Ensure thorough mixing (vortexing) at all stages, especially after adding precipitation solvent or during liquid-liquid extraction. Ensure consistent timing for centrifugation and evaporation steps.
-
Rationale: Incomplete protein precipitation or phase separation can lead to variable recovery and matrix effects between samples.
-
-
Autosampler and Injection Issues:
-
Action: Check for air bubbles in the autosampler syringe and lines. Ensure the injection volume is consistent. Perform a system suitability test by injecting the same standard multiple times to check the reproducibility of the LC-MS system itself.
-
Rationale: Inconsistent injection volumes are a direct source of variability.
-
-
Differential Matrix Effects:
-
Action: Evaluate the matrix effect across at least six different lots of the biological matrix.
-
Rationale: The composition of biological matrices can vary between individuals, leading to different degrees of ion suppression or enhancement. If the matrix effect is highly variable, the sample cleanup procedure needs to be improved.
-
Issue 3: Inaccurate Results
Q: The back-calculated concentrations of my calibration standards or the measured concentrations of my QC samples are outside the acceptance criteria (typically ±15%). What could be the cause?
A: Inaccuracy can be caused by several factors, often related to the standards or the sample processing.
-
Calibration Curve Issues:
-
Action: Ensure the calibration range is appropriate and does not include a point of saturation. Verify the stability and accuracy of the stock and working solutions. Calibration standards and QCs should ideally be prepared from separate stock solutions.
-
Rationale: An inaccurate calibration curve will lead to systematic errors in the quantification of all other samples.
-
-
Analyte Stability:
-
Action: Investigate the stability of this compound in the biological matrix under the conditions of the experiment (bench-top stability).
-
Rationale: If this compound degrades during sample preparation, the measured concentrations will be lower than the nominal values. Common factors affecting stability include temperature, light, and pH.
-
-
Interference:
-
Action: Check blank matrix from multiple sources for interfering peaks at the retention time of this compound or the internal standard.
-
Rationale: An interfering peak can artificially inflate the signal, leading to positive bias and inaccurate results.
-
Experimental Protocols
The following are detailed methodologies for key validation experiments. These protocols are based on general UPLC-MS/MS procedures and should be optimized for your specific instrumentation and laboratory conditions.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a common and rapid method for cleaning up plasma samples.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 100 µL of plasma sample, add 20 µL of the internal standard (IS) working solution. Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds, then centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer the final solution to autosampler vials for injection.
Protocol 2: Assessment of Linearity and Range
-
Prepare a series of at least 6-8 non-zero calibration standards by spiking blank matrix with known concentrations of this compound.
-
The concentration range should bracket the expected concentrations of the study samples and include the Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ).
-
Process the calibration standards using the validated sample preparation method (e.g., Protocol 1).
-
Analyze the standards using the UPLC-MS/MS method.
-
Plot the peak area ratio (this compound peak area / IS peak area) against the nominal concentration of this compound.
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.
Protocol 3: Assessment of Accuracy and Precision
-
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:
-
LLOQ
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC (approx. 80% of ULOQ)
-
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze the QC replicates on at least three different days.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
Precision: The relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ).
-
Protocol 4: Assessment of Matrix Effect
This protocol follows the post-extraction addition method recommended by the FDA.
-
Obtain blank matrix from at least six different individual sources.
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A (Neat Solution): this compound and IS spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix from each of the six sources is extracted first, and then this compound and IS are added to the final dried extract.
-
Set C (Pre-extraction Spike): this compound and IS are spiked into the blank matrix before extraction (these are your regular QC samples).
-
-
Analyze all samples and calculate the following:
-
Matrix Factor (MF): (Peak response of Set B) / (Peak response of Set A)
-
Recovery (RE): (Peak response of Set C) / (Peak response of Set B)
-
IS-Normalized Matrix Factor: (MF of this compound) / (MF of IS)
-
-
Acceptance Criteria: The %RSD of the IS-Normalized Matrix Factor across the different matrix sources should be ≤15%.
Protocol 5: Assessment of Stability
-
Freeze-Thaw Stability: Analyze Low and High QC samples after they have undergone at least three freeze-thaw cycles (e.g., frozen at -80°C and thawed completely at room temperature).
-
Short-Term (Bench-Top) Stability: Keep Low and High QC samples at room temperature for a period that exceeds the expected sample preparation time (e.g., 4-24 hours) before processing and analysis.
-
Long-Term Stability: Store Low and High QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).
-
Acceptance Criteria: For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize typical acceptance criteria for method validation and provide illustrative data.
Note: The quantitative values in the tables below are for illustrative purposes only, based on typical acceptance criteria for bioanalytical methods. Actual results for this compound may vary and must be experimentally determined.
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criterion | Illustrative Result for this compound |
|---|---|---|
| Calibration Range | At least 6 non-zero points | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| LLOQ Accuracy | Within ±20% of nominal | 10.5% deviation |
| LLOQ Precision | ≤ 20% RSD | 14.2% RSD |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Dev) | Intra-day Precision (% RSD) | Inter-day Accuracy (% Dev) | Inter-day Precision (% RSD) |
|---|---|---|---|---|---|
| Low | 1.5 | +5.3% | 8.1% | +7.2% | 9.5% |
| Medium | 75 | -2.1% | 4.5% | -1.5% | 6.2% |
| High | 400 | +1.8% | 3.2% | +2.5% | 4.8% |
Table 3: Stability
| Stability Test | Storage Condition | Duration | Mean Accuracy (% of Nominal) |
|---|---|---|---|
| Freeze-Thaw | 3 Cycles (-80°C to RT) | N/A | 96.5% (Low QC), 98.2% (High QC) |
| Short-Term | Room Temperature | 8 hours | 94.1% (Low QC), 97.5% (High QC) |
| Long-Term | -80°C | 3 Months | 103.2% (Low QC), 99.8% (High QC) |
Mandatory Visualizations
Method Validation Workflow
Caption: A typical workflow for the development and validation of a bioanalytical method.
Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting and mitigating matrix effects in LC-MS assays.
References
Validation & Comparative
Rhoeadine and Codeine: A Comparative Analysis of Analgesic Potential
A comprehensive review of the existing preclinical data on the analgesic properties of rhoeadine, a major alkaloid from the corn poppy (Papaver rhoeas), and the widely used opioid, codeine. This guide synthesizes the available experimental evidence, providing researchers with a comparative overview of their mechanisms and potencies, while highlighting the current gaps in the scientific literature.
Introduction
The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of pharmacological research. Within the vast family of alkaloids, both this compound and codeine have been investigated for their pain-relieving properties. Codeine, a methylmorphine, is a well-established opioid analgesic, primarily exerting its effect through metabolic conversion to morphine. This compound, an isoquinoline (B145761) alkaloid from Papaver rhoeas, has been traditionally used in herbal medicine for its sedative and antitussive properties, with recent studies exploring its analgesic potential. This guide provides a detailed comparison of the analgesic potency of this compound and codeine, based on available preclinical data. It is important to note that while extensive data exists for codeine, research on the analgesic effects of isolated this compound is limited, with most studies focusing on extracts of Papaver rhoeas.
Data Presentation: Analgesic Activity and Receptor Binding
A direct comparison of the analgesic potency of this compound and codeine is challenging due to the absence of head-to-head studies. The available data, primarily from studies on Papaver extracts for this compound, are summarized below alongside data for codeine.
| Parameter | This compound (from Papaver rhoeas extracts) | Codeine | Source(s) |
| Analgesic Effect | Dose-dependent analgesia observed in formalin test (25, 50, and 100 mg/kg, i.p.) | Well-established analgesic, less potent than morphine. | [1],[2] |
| ED50/A50 (Effective Dose) | Not determined for pure this compound. | A50 for intrathecal morphine (active metabolite) in tail-flick test: 22 µg (17-30 µg). | [3] |
| Receptor Binding Affinity (Ki) | Data not available. | > 100 nM for human mu-opioid receptor. | [4] |
| Mechanism of Action | Suggested involvement of opioidergic, glutamatergic, and nitricergic systems. | Prodrug, metabolized to morphine which is a mu-opioid receptor agonist. | [1],[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the analgesic effects of compounds like this compound and codeine.
Hot-Plate Test
The hot-plate test is a common method to assess central analgesic activity.
-
Apparatus: A heated plate with a controllable temperature, typically maintained at 55 ± 0.5°C.
-
Animals: Mice or rats are commonly used.
-
Procedure:
-
Animals are placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test substance is administered, and the latency is measured again at specific time intervals.
-
-
Data Analysis: An increase in the latency to the nociceptive response is indicative of an analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated.
Tail-Flick Test
The tail-flick test is another method to evaluate central analgesic activity, primarily spinally mediated.
-
Apparatus: A device that applies a radiant heat source to the tail of a rodent.
-
Animals: Rats or mice are used.
-
Procedure:
-
The animal's tail is exposed to the heat source.
-
The time taken for the animal to "flick" its tail away from the heat is measured (tail-flick latency).
-
A baseline latency is determined before drug administration.
-
The test substance is administered, and the latency is re-measured at various time points.
-
-
Data Analysis: An increase in tail-flick latency suggests an analgesic effect.
Formalin Test
The formalin test is used to assess the response to a persistent inflammatory pain.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of a rodent's hind paw.
-
The animal's behavior is then observed for a period of up to 60 minutes.
-
The time spent licking, biting, or flinching the injected paw is recorded.
-
The pain response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
-
-
Data Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Opioid Receptor Binding Assay
These assays determine the affinity of a compound for specific opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, kappa).
-
A radiolabeled ligand known to bind to the receptor (e.g., [³H]-DAMGO for mu-opioid receptors).
-
The test compound (e.g., codeine).
-
-
Procedure:
-
The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.[4]
Mandatory Visualizations
Opioid Receptor Signaling Pathway
References
- 1. scialert.net [scialert.net]
- 2. An innovative cold tail-flick test: the cold ethanol tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by spinal morphine of the tail-flick response is attenuated in rats with nerve ligation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activities of Rhoeadine and Berberine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds from medicinal plants remain a vital resource. Among these, alkaloids have demonstrated significant potential. This guide provides a detailed comparison of the antimicrobial properties of two alkaloids: Rhoeadine, found in the common poppy (Papaver rhoeas), and Berberine (B55584), present in various plants including Goldenseal (Hydrastis canadensis) and Barberry (Berberis vulgaris). While extensive research has elucidated the antimicrobial profile of Berberine, data on the specific activity of isolated this compound is limited. This comparison, therefore, juxtaposes the well-documented efficacy of Berberine with the reported antimicrobial activity of extracts from Papaver rhoeas, which contain this compound amongst other alkaloids.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the available MIC data for Berberine and extracts of Papaver rhoeas against a range of pathogenic bacteria. It is crucial to note that the data for Papaver rhoeas represents the activity of a complex alkaloid extract and not of purified this compound.
| Compound/Extract | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Berberine | Staphylococcus aureus (MRSA) | 32 - 128 µg/mL | [1] |
| Staphylococcus aureus (ATCC 25923) | 51 µg/mL | [2] | |
| Staphylococcus aureus (NCTC8325) | 256 µg/mL | [3] | |
| Escherichia coli | 1024 - 2048 µg/mL | [4] | |
| Alkaloid Extract of Papaver rhoeas | Staphylococcus aureus | 1.22 µg/mL | [5] |
| Staphylococcus epidermidis | 9.7 - 19 µg/mL | ||
| Klebsiella pneumoniae | 9.7 - 19 µg/mL |
Note: The potent activity of the Papaver rhoeas extract against Staphylococcus aureus has been attributed by researchers primarily to the presence of another alkaloid, roemerine, rather than this compound. Further studies on isolated this compound are required to determine its specific antimicrobial contribution.
Mechanisms of Antimicrobial Action
Berberine
Berberine exhibits a multi-faceted mechanism of action against bacteria, contributing to its broad-spectrum activity.
-
Inhibition of Cell Division: Berberine has been shown to inhibit the formation of the Z-ring, a critical structure for bacterial cell division, by targeting the FtsZ protein. This leads to the elongation of bacterial cells and ultimately prevents their proliferation.
-
Disruption of Cell Membrane Integrity: Berberine can damage the bacterial cell membrane, leading to the leakage of intracellular components such as potassium ions (K+) and alkaline phosphatase (ALP). This disruption of the cell's physical barrier contributes to cell death.
-
DNA and RNA Synthesis Inhibition: Berberine can intercalate with DNA and interfere with RNA synthesis, thereby inhibiting protein synthesis and other vital cellular processes.
-
Inhibition of Biofilm Formation: Berberine has been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.
This compound
The specific antimicrobial mechanism of action for isolated this compound has not been elucidated. Research on Papaver rhoeas extracts suggests that the antimicrobial effects observed are likely due to the combined action of various alkaloids present in the extract. General mechanisms of action for plant alkaloids often involve the disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. However, without studies on purified this compound, its precise mode of action remains speculative.
Experimental Protocols
The following provides a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the antimicrobial activity of compounds like Berberine and this compound.
Broth Microdilution Assay (CLSI Guidelines)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: Berberine chloride or isolated this compound.
-
Bacterial Strains: Standardized cultures of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control well (inoculum without the test compound) and a negative control well (medium only).
-
Incubate the plates at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Conclusion
Berberine stands out as a well-characterized natural antimicrobial agent with a broad spectrum of activity and multiple mechanisms of action. Its efficacy against various pathogens, including antibiotic-resistant strains, makes it a promising candidate for further drug development.
The antimicrobial potential of this compound, in contrast, remains largely unexplored. While extracts of Papaver rhoeas have demonstrated antimicrobial activity, the specific contribution of this compound is unknown and appears to be less significant than other co-occurring alkaloids. This highlights a critical knowledge gap and underscores the need for future research focused on the isolation and antimicrobial evaluation of purified this compound. Such studies are essential to determine its intrinsic activity, elucidate its mechanism of action, and assess its potential as a novel antimicrobial agent. A direct and meaningful comparison with Berberine will only be possible once this fundamental data for this compound becomes available.
References
- 1. Antimicrobial activity of berberine alone and in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine at sub-inhibitory concentration inhibits biofilm dispersal in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variation of alkaloid contents and antimicrobial activities of Papaver rhoeas L. growing in Turkey and northern Cyprus - PMC [pmc.ncbi.nlm.nih.gov]
Rhoeadine and papaverine: a comparative study of their mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of two benzylisoquinoline alkaloids: rhoeadine and papaverine (B1678415). While both compounds originate from poppy species, their pharmacological profiles and molecular targets appear to be distinct. This document summarizes the available experimental data to facilitate a clear comparison for research and drug development purposes.
Overview of this compound and Papaverine
This compound is the principal alkaloid found in the corn poppy (Papaver rhoeas)[1]. Traditionally, extracts of P. rhoeas have been used for their sedative and analgesic properties[2]. Modern pharmacological studies on these extracts suggest a complex mechanism of action, potentially involving interactions with opioidergic, glutamatergic, and nitricergic systems[2]. However, data on the specific molecular targets of isolated this compound are limited.
Papaverine , originally isolated from the opium poppy (Papaver somniferum), is a well-characterized smooth muscle relaxant and vasodilator[3][4]. Its primary mechanisms of action are the non-selective inhibition of phosphodiesterases (PDEs) and the blockade of calcium channels[4][5]. It is used clinically to treat spasms of the gastrointestinal tract, bile ducts, and ureter, and as a vasodilator[4].
Comparative Data on Mechanisms of Action
The following tables summarize the available quantitative data on the molecular targets of papaverine. At present, directly comparable quantitative data for this compound's interaction with these specific targets is not available in the public domain.
Table 1: Inhibition of Phosphodiesterases (PDEs) by Papaverine
| Target Enzyme | Papaverine IC50 | Reference |
| PDE10A | 17 nM | --INVALID-LINK-- |
| PDE3A | 284 nM | --INVALID-LINK-- |
Table 2: Inhibition of Ion Channels by Papaverine
| Target Channel | Papaverine IC50 | Reference |
| hERG K+ Channel | 0.58 µM | --INVALID-LINK-- |
This compound: Currently, there is a lack of published in vitro studies with quantitative data (e.g., IC50, Ki) on the direct effects of isolated this compound on phosphodiesterases or calcium channels. Research has primarily focused on the pharmacological effects of Papaver rhoeas extracts, which contain a mixture of alkaloids. These studies suggest that the analgesic effects of the extract may be mediated by opioidergic, glutamatergic, and nitricergic pathways[2]. There is also some evidence suggesting potential anti-dopaminergic effects[6].
Signaling Pathways
The signaling pathways for papaverine are well-established and primarily involve the modulation of cyclic nucleotide and calcium signaling. The pathways for this compound are less clear and are inferred from studies on P. rhoeas extracts.
Papaverine Signaling Pathway
Papaverine's primary mechanism involves the inhibition of phosphodiesterases, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers activate protein kinases that phosphorylate various downstream targets, resulting in smooth muscle relaxation. Additionally, papaverine can directly block L-type calcium channels, reducing intracellular calcium concentration and further contributing to its relaxant effects.
Postulated this compound Signaling Pathways
Based on studies of Papaver rhoeas extracts, this compound's effects may be mediated through multiple neurotransmitter systems. The analgesic properties appear to involve the opioid system, while interactions with glutamatergic (NMDA receptors) and dopaminergic systems have also been suggested. It is important to note that these are postulated pathways for the extract and the direct targets of this compound remain to be elucidated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize the mechanisms of papaverine and to investigate the potential targets of this compound.
Phosphodiesterase (PDE) Inhibition Assay (for Papaverine)
This protocol describes a common method to determine the inhibitory activity of a compound against a specific PDE isozyme.
Objective: To determine the IC50 value of papaverine for a specific phosphodiesterase isoform (e.g., PDE10A).
Materials:
-
Recombinant human PDE10A enzyme
-
[3H]-cAMP or [3H]-cGMP as a substrate
-
Papaverine stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
-
96-well microplates
Procedure:
-
Prepare serial dilutions of papaverine in the assay buffer.
-
In a 96-well plate, add the PDE10A enzyme to each well, followed by the different concentrations of papaverine or vehicle (DMSO) for control.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Incubate the plate again to allow for the conversion.
-
Separate the radiolabeled product from the unreacted substrate using ion-exchange chromatography (e.g., Dowex resin).
-
Add a scintillation cocktail to the eluted product and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each papaverine concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Papaver rhoeas L. stem and flower extracts: Anti-struvite, anti-inflammatory, analgesic, and antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Papaverine - Wikipedia [en.wikipedia.org]
- 5. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Puzzle: A Comparative Guide to the Biological Effects of Rhoeadine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The study of stereochemistry in pharmacology is of paramount importance, as the spatial arrangement of atoms in a molecule can dramatically alter its biological activity. Rhoeadine, a prominent alkaloid found in plants of the Papaver genus, exists as a chiral molecule with two non-superimposable mirror images, or enantiomers: (+)-Rhoeadine and (-)-Rhoeadine. While (+)-Rhoeadine is the more abundant enantiomer found in nature, particularly in the common poppy (Papaver rhoeas), a comprehensive understanding of the distinct biological effects of each enantiomer is crucial for elucidating their therapeutic potential and mechanism of action.
This guide provides a comparative overview of the known biological activities of this compound enantiomers. Due to a scarcity of direct comparative studies in publicly available literature, this guide also draws upon the broader principles of stereoselectivity in pharmacology and the biological activities of related alkaloids to infer potential differences.
Quantitative Data on Biological Activities
Direct, head-to-head quantitative comparisons of the biological activities of (+)-Rhoeadine and (-)-Rhoeadine are not extensively documented in current scientific literature. However, some studies on related alkaloids and extracts from Papaver rhoeas provide indirect evidence suggesting that the biological effects are likely to be stereoselective.
One study investigating the cytotoxic activity of various alkaloids isolated from Papaver rhoeas reported that while several alkaloids exhibited dose-dependent inhibitory effects on cancerous cell lines, (-)-sinactine , a structurally related isoquinoline (B145761) alkaloid, showed no cytotoxic activity.[1] This finding underscores the principle that stereochemistry can be a critical determinant of biological function within this class of compounds.
While specific IC50 or Ki values for the individual this compound enantiomers are not available, the general pharmacological activities attributed to this compound and Papaver rhoeas extracts include sedative, antitussive, and potential anticancer effects. It is plausible that these activities are primarily driven by one enantiomer, or that the two enantiomers possess distinct pharmacological profiles.
Table 1: Summary of Known and Potential Differential Biological Effects of this compound Enantiomers
| Biological Activity | (+)-Rhoeadine | (-)-Rhoeadine | Supporting Evidence/Rationale |
| Natural Abundance | Most abundant enantiomer in Papaver rhoeas | Present in smaller quantities | Isolation studies from P. rhoeas consistently identify (+)-Rhoeadine as the major alkaloid.[2][3] |
| Cytotoxicity | Unknown | Unknown | A related alkaloid, (-)-sinactine, was found to be non-cytotoxic, suggesting potential stereoselectivity in the anticancer effects of this class of compounds.[1] |
| Sedative/CNS Effects | Likely contributes to the sedative properties of P. rhoeas extracts. | Unknown | Extracts of P. rhoeas, rich in (+)-Rhoeadine, are traditionally used for their sedative effects.[4] The differential effects of enantiomers on the central nervous system are well-documented for other chiral drugs. |
| Enzyme Inhibition | Unknown | Unknown | Stereoselectivity is a common feature of enzyme-ligand interactions. It is probable that this compound enantiomers would exhibit differential inhibition of specific enzymes. |
| Receptor Binding | Unknown | Unknown | Chiral recognition is a hallmark of receptor binding. The spatial arrangement of functional groups in each enantiomer would likely lead to different binding affinities and efficacies at various receptors. |
Experimental Protocols
The following are generalized experimental protocols that would be essential for a direct comparative study of this compound enantiomers.
Chiral Separation of this compound Enantiomers
Objective: To isolate pure (+)-Rhoeadine and (-)-Rhoeadine from a racemic mixture or a plant extract.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) in an isocratic elution. The exact ratio would need to be optimized for baseline separation.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., ~290 nm).
-
Procedure:
-
Dissolve the racemic this compound or a purified alkaloid extract in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile. The two enantiomers will have different retention times, allowing for their collection as separate fractions.
-
Collect the fractions corresponding to each enantiomer.
-
Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
-
Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR spectroscopy.
-
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of (+)-Rhoeadine and (-)-Rhoeadine on cancer cell lines.
Methodology: MTT Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung cancer) and a non-cancerous control cell line.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, cell culture medium, fetal bovine serum, antibiotics, DMSO.
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-Rhoeadine and (-)-Rhoeadine in the cell culture medium.
-
Treat the cells with varying concentrations of each enantiomer and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 (the concentration that inhibits 50% of cell growth) for each enantiomer.
-
Signaling Pathways and Logical Relationships
The precise molecular targets and signaling pathways of this compound enantiomers have yet to be fully elucidated. However, based on the known activities of other isoquinoline alkaloids, several potential pathways could be involved.
Caption: Potential signaling pathways modulated by this compound enantiomers.
The diagram above illustrates the hypothetical interactions of (+)-Rhoeadine and (-)-Rhoeadine with various molecular targets, leading to the activation or inhibition of downstream signaling pathways and resulting in distinct biological effects. The stereoselective nature of these interactions is a key area for future research.
Caption: Experimental workflow for comparing this compound enantiomers.
This workflow outlines the necessary steps to systematically investigate the differential biological effects of this compound enantiomers, from isolation to data analysis.
Conclusion and Future Directions
The exploration of the differential biological effects of this compound enantiomers is a nascent field with significant potential for drug discovery and development. While current research provides a foundational understanding of the biological activities of Papaver rhoeas extracts, which are rich in (+)-Rhoeadine, a clear and quantitative comparison with its (-)-enantiomer is conspicuously absent from the literature.
Future research should prioritize the following:
-
Isolation and Characterization: Development of robust and scalable methods for the chiral separation of this compound enantiomers.
-
Head-to-Head Comparative Studies: Direct comparison of the pharmacological and toxicological profiles of (+)-Rhoeadine and (-)-Rhoeadine in a wide range of in vitro and in vivo models.
-
Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways through which each enantiomer exerts its effects.
A thorough understanding of the stereochemistry-activity relationship of this compound will be instrumental in unlocking its full therapeutic potential and ensuring the development of safer and more effective pharmaceuticals.
References
Validating the In Vivo Anti-inflammatory Effects of Rhoeadine: A Comparative Guide
For researchers and drug development professionals exploring the therapeutic potential of natural compounds, validating in vivo efficacy is a critical step. This guide provides a comparative overview of the anti-inflammatory effects of Rhoeadine, a prominent alkaloid found in the common poppy (Papaver rhoeas), against established anti-inflammatory agents. Due to the limited availability of in vivo data on isolated this compound, this guide utilizes data from Papaver rhoeas extracts, with the clear acknowledgment that these extracts contain a complex mixture of compounds, including this compound.
Performance Comparison
The anti-inflammatory properties of Papaver rhoeas extract, the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, and the flavonoid Quercetin are compared here. The carrageenan-induced paw edema model in rats is a widely accepted method for evaluating acute inflammation and is used as the primary basis for this comparison.[1][2][3][4][5]
| Compound/Extract | Animal Model | Dosing | Key Findings |
| Papaver rhoeas Stem Extract | Carrageenan-induced paw edema in rats | 200 mg/kg | 86.36% inhibition of edema at 6 hours post-carrageenan injection. |
| Papaver rhoeas Flower Extract | Carrageenan-induced paw edema in rats | 200 mg/kg | 77.27% inhibition of edema at 6 hours post-carrageenan injection. |
| Diclofenac | Carrageenan-induced paw edema in rats | 5 mg/kg | 56.17% inhibition of paw edema at 2 hours. |
| 20 mg/kg | 71.82% inhibition of paw edema at 3 hours. | ||
| Quercetin | Carrageenan-induced inflammation in rats | 10 mg/kg | Significant reduction in exudate volume, protein content, and inflammatory cell count 48 hours after carrageenan challenge. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the efficacy of anti-inflammatory compounds in an acute inflammatory setting.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The extent of edema is measured over time, and the reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity. The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase involving prostaglandins (B1171923) and cytokines.
Materials:
-
Wistar albino or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (e.g., Papaver rhoeas extract, Diclofenac, Quercetin)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Grouping: Divide the animals into control and experimental groups (n=6-8 per group).
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds or the vehicle to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wvj.science-line.com [wvj.science-line.com]
Cross-Reactivity of Rhoeadine with Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of Rhoeadine's interaction with opioid receptors. Due to a lack of direct experimental data on isolated this compound, this document summarizes findings from studies on Papaver rhoeas extracts, which contain this compound as a major alkaloid. For comparative purposes, data for the well-characterized opioid agonist, Morphine, is included.
Executive Summary
This compound is a prominent alkaloid found in the common poppy, Papaver rhoeas. Extracts from this plant have demonstrated analgesic properties in preclinical studies, and these effects are notably diminished by the opioid antagonist naloxone. This suggests that one or more components within the extract interact with the endogenous opioid system. However, to date, specific quantitative data on the binding affinity and functional activity of isolated this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors are not available in peer-reviewed literature. This guide presents the available qualitative evidence for Papaver rhoeas extracts and contrasts it with the well-established pharmacological profile of Morphine. Detailed experimental protocols for assessing opioid receptor binding and function are also provided to facilitate future research in this area.
Comparative Analysis of Opioid Receptor Interactions
Direct quantitative comparison of this compound with other opioids is not possible at this time due to the absence of specific binding and functional data. The following table summarizes the available information for Papaver rhoeas extract and provides a benchmark with data for Morphine.
| Compound/Extract | Receptor Target(s) | Binding Affinity (Ki) | Functional Activity (EC50/Emax) | Supporting Evidence |
| This compound | Opioid Receptors (inferred) | Not Determined | Not Determined | Analgesic effects of Papaver rhoeas extracts (which contain this compound) are antagonized by naloxone. |
| Papaver rhoeas Extract | Opioid Receptors (inferred) | Not Determined | Not Determined | Demonstrates dose-dependent analgesia in animal models, which is reversible with the opioid antagonist naloxone. |
| Morphine | µ-opioid receptor (agonist) | µ: ~1-10 nM | µ: ~10-100 nM (GTPγS & cAMP assays) | Extensive literature data.[1][2][3] |
| δ-opioid receptor (agonist) | δ: ~100-1000 nM | δ: Weaker partial agonist activity | Extensive literature data.[2] | |
| κ-opioid receptor (agonist) | κ: ~100-1000 nM | κ: Weaker partial agonist activity | Extensive literature data.[2][4] |
Experimental Methodologies
To facilitate research into the potential cross-reactivity of this compound and other novel compounds with opioid receptors, the following are detailed protocols for standard in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).
-
Unlabeled competitor for non-specific binding determination (e.g., Naloxone).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[5][6][7][8]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor agonism.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound).
-
Assay buffer (containing MgCl₂, NaCl, and HEPES).
-
Unlabeled GTPγS for non-specific binding.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with varying concentrations of the test compound in the presence of GDP.
-
Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Termination: After a set incubation period, terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding of [³⁵S]GTPγS at each concentration of the test compound. Plot the data to generate a concentration-response curve and determine the EC50 and Emax values.[9][10][11][12]
cAMP Inhibition Functional Assay
This assay is used for Gi/o-coupled receptors, like opioid receptors, and measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat cells with the test compound at various concentrations.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound. Determine the IC50 (functionally equivalent to EC50 in this context) and Emax values.[13][14][15][16]
Visualizations
Opioid Receptor G-protein Signaling Pathway
References
- 1. zenodo.org [zenodo.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Alkaloid Profiles in Papaver Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse alkaloid profiles within the Papaver genus is critical for harnessing their therapeutic potential. This guide provides a comparative analysis of the prominent alkaloid compositions in three key species: Papaver somniferum, Papaver rhoeas, and Papaver bracteatum. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.
The genus Papaver is a rich source of benzylisoquinoline alkaloids (BIAs), a diverse group of secondary metabolites with a wide range of pharmacological activities.[1] While over 170 alkaloids have been identified across the genus, the concentration and composition of these compounds vary significantly between species.[1] This variation is crucial for the pharmaceutical industry, which utilizes these alkaloids for the production of analgesics, antitussives, and other medicines.
Comparative Alkaloid Profiles
The alkaloid profiles of Papaver somniferum, Papaver rhoeas, and Papaver bracteatum are distinct, with each species characterized by the predominance of specific compounds. P. somniferum is renowned for its production of morphinan (B1239233) alkaloids, including morphine and codeine.[2] In contrast, P. bracteatum is a significant source of thebaine, a precursor for the semi-synthesis of other opioids like oxycodone and naltrexone.[1][3] P. rhoeas, commonly known as the corn poppy, contains a different class of alkaloids, primarily of the rhoeadine and protopine (B1679745) types.
The following table summarizes the quantitative data on the major alkaloids found in the capsules of these three species, compiled from various studies. It is important to note that alkaloid content can be influenced by genetic factors, environmental conditions, and developmental stage.
| Alkaloid | Papaver somniferum (% of dry weight) | Papaver rhoeas (% of dry weight) | Papaver bracteatum (% of dry weight) |
| Morphine | 0.3 - 0.8 | Not typically detected | Not typically detected |
| Codeine | Trace amounts | Not typically detected | Not typically detected |
| Thebaine | Trace amounts | Not typically detected | 0.5 - 3.0 |
| Papaverine | Trace amounts | Present | Not a major component |
| Noscapine | Trace amounts | Not typically detected | Not a major component |
| This compound | Not detected | Major alkaloid | Not detected |
| Protopine | Present | Present | Not a major component |
| Oripavine | Not a major component | Not detected | Can be present |
Experimental Protocols
The quantification of alkaloids in Papaver species is predominantly carried out using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) or Mass Spectrometry (MS).
Representative Experimental Protocol: HPLC-DAD Analysis of Papaver Alkaloids
This protocol provides a general framework for the extraction and analysis of major alkaloids from Papaver capsules.
1. Sample Preparation and Extraction:
-
Dried and powdered poppy capsules (0.1 g) are extracted with 5 mL of methanol (B129727).
-
The mixture is subjected to ultrasonic agitation for 20 minutes at 40°C.
-
The extract is then centrifuged, and the supernatant is collected.
-
The extraction process is repeated on the remaining solid, and the supernatants are combined.
-
The combined extract is filtered through a 0.45 µm filter before HPLC analysis.
2. HPLC-DAD Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., triethylamine/trifluoroacetic acid buffer at pH 9.6) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally maintained.
-
Detection: The Diode Array Detector is set to monitor wavelengths specific to the alkaloids of interest, typically around 280 nm.
-
Quantification: Alkaloid concentrations are determined by comparing the peak areas of the samples to those of certified reference standards.
Visualizing Key Processes
To better understand the relationships between the alkaloids and the experimental procedures, the following diagrams have been generated using Graphviz.
Benzylisoquinoline Alkaloid Biosynthesis Pathway
The biosynthesis of the major alkaloids in Papaver species originates from the amino acid L-tyrosine and proceeds through a complex network of enzymatic reactions known as the benzylisoquinoline alkaloid (BIA) pathway. A simplified overview of this pathway, highlighting key intermediates and branching points leading to the different classes of alkaloids, is presented below.
Caption: Simplified Benzylisoquinoline Alkaloid Biosynthesis Pathway in Papaver.
Experimental Workflow for Alkaloid Analysis
The process of analyzing the alkaloid content in Papaver samples involves several key steps, from sample collection to data interpretation. The following workflow diagram illustrates a typical experimental procedure.
Caption: General Experimental Workflow for Papaver Alkaloid Analysis.
This guide provides a foundational understanding of the comparative alkaloid profiles in different Papaver species. The distinct chemical compositions underscore the importance of species and even cultivar selection for specific pharmaceutical applications. The provided experimental framework and workflow diagrams offer a starting point for researchers to develop and validate their own analytical methods for the accurate quantification of these valuable natural products.
References
- 1. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Papaver bracteatum Lindley: thebaine content in relation to plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Rhoeadine Analogs: A Comparative Guide
The genus Papaver is a rich source of isoquinoline (B145761) alkaloids, with rhoeadine being a characteristic component of Papaver rhoeas.[1] These alkaloids exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and antidepressant properties.[2][3] This guide will delve into the available quantitative data to elucidate how specific structural features of these alkaloids influence their biological efficacy.
Comparative Analysis of Biological Activity
The biological activity of various alkaloids isolated from Papaver rhoeas has been evaluated, primarily for their cytotoxic and antimicrobial effects. The following table summarizes the key quantitative data from these studies, offering a side-by-side comparison of their potency.
| Alkaloid | Compound Type | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC (µM) | Source |
| Berberine (B55584) | Protoberberine | Cytotoxicity | MTT | HCT116 (Colon Cancer) | 90 | [4] |
| Cytotoxicity | MTT | MCF7 (Breast Cancer) | 15 | [4] | ||
| Cytotoxicity | MTT | HaCaT (Keratinocyte) | 50 | [4] | ||
| Roemerine (B1679503) | Aporphine (B1220529) | Antimicrobial | Microbroth Dilution | Staphylococcus aureus | 1.22 µg/mL | [5] |
| Antimicrobial | Microbroth Dilution | Candida albicans | 2.4 µg/mL | [5] |
*Note: MIC values for Roemerine are from an extract where it is the major component, not of the pure compound.
From the data, it is evident that different structural classes of alkaloids from P. rhoeas exhibit varied biological activities. For instance, the protoberberine alkaloid, berberine, demonstrates significant cytotoxic effects against cancer cell lines.[4] In contrast, the aporphine alkaloid, roemerine, is associated with potent antimicrobial activity.[5]
A study on the cytotoxic activity of protopine (B1679745) alkaloids from Lebanese Papaver rhoeas offered a preliminary SAR insight, noting that the presence of a methylenedioxy group at positions C-2 and C-3, rather than at C-9 and C-10, appeared to potentiate the compound's cytotoxic activity.[4][6]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. The following are detailed protocols for the key assays cited.
The cytotoxic activity of the isolated alkaloids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (HCT116, MCF7) and non-cancerous cell lines (HaCaT, NCM460) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (e.g., berberine) and incubated for 24 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and the formazan crystals formed by viable cells were solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[4]
The minimum inhibitory concentration (MIC) of the alkaloid extracts was determined using a microbroth dilution technique.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media. The inocula were prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of 5 × 10^5 cfu/mL for bacteria and 0.5 × 10^3 to 2.5 × 10^3 cfu/mL for yeast in the test wells.
-
Serial Dilutions: The plant extracts were dissolved in dimethylsulfoxide (DMSO) and serial two-fold dilutions were prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared inocula were added to the wells. The plates were incubated at 35°C for 18–20 hours for bacteria and for 46–50 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the extract that completely inhibited visible growth of the microorganism.[5]
Logical Relationship of Papaver rhoeas Alkaloids and their Activities
The following diagram illustrates the relationship between the different classes of alkaloids found in Papaver rhoeas and their observed biological activities, based on the available literature.
Conclusion
The structure-activity relationship of this compound and its related alkaloids is a complex field with significant therapeutic potential. The available data, primarily from naturally occurring compounds, suggests that the core isoquinoline scaffold and its substitutions are critical determinants of biological activity. Protoberberine alkaloids like berberine show promise as cytotoxic agents, while aporphine alkaloids such as roemerine are potent antimicrobial compounds.[4][5] The position of functional groups, such as the methylenedioxy group in protopine alkaloids, has been identified as a factor influencing cytotoxicity.[4][6]
While this guide provides a foundational understanding based on the current literature, the limited research on synthetic this compound analogs highlights a significant gap and a promising area for future drug discovery and development. Further synthesis and biological evaluation of novel this compound analogs are necessary to build a more comprehensive SAR model, which will be instrumental in designing new therapeutic agents with enhanced potency and selectivity.
References
- 1. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Papaver rhoeas L. stem and flower extracts: Anti-struvite, anti-inflammatory, analgesic, and antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variation of alkaloid contents and antimicrobial activities of Papaver rhoeas L. growing in Turkey and northern Cyprus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Cytotoxic Activity of Alkaloids from Papaver rhoeas growing in Lebanon | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Rhoeadine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Rhoeadine, an isoquinoline (B145761) alkaloid. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain[1].
-
Waste Segregation :
-
Solid this compound Waste : Collect pure this compound, contaminated materials (e.g., weighing paper, gloves, bench paper), and residues in a dedicated, clearly labeled hazardous waste container.
-
Liquid this compound Waste : Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps : Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be placed in a designated sharps container for hazardous waste[2].
-
-
Containerization and Labeling :
-
Use only appropriate, chemically resistant containers for waste collection.
-
All waste containers must be securely closed when not in use.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS office[2].
-
-
Storage :
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials to prevent accidental reactions.
-
-
Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste[2]. Follow their specific procedures for waste pickup requests.
-
Decontamination and Spill Cleanup
Glassware Decontamination :
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the this compound residue. This solvent rinse must be collected as hazardous liquid waste[2].
-
Washing : After the initial rinse, wash the glassware thoroughly with laboratory detergent and warm water.
-
Final Rinse : Rinse the glassware with deionized water.
Spill Cleanup :
-
Alert and Ventilate : Immediately notify others in the vicinity and ensure the area is well-ventilated.
-
Containment : For solid spills, gently cover the area with a damp paper towel to prevent the powder from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup : Carefully scoop the contained material into a designated hazardous waste container.
-
Final Decontamination : Wipe the spill area with a 70% ethanol solution or another suitable laboratory disinfectant. All cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
The available safety data for this compound does not provide specific quantitative limits for disposal. The primary guideline is to treat all this compound waste as hazardous, regardless of concentration, and to prevent any release to the environment.
| Parameter | Guideline | Citation |
| Drain Disposal | Prohibited | |
| Environmental Release | To be avoided | |
| Empty Containers | Handle as the substance itself; can be recycled after being completely emptied. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
